1-(4-Amino-3-methylphenyl)-3-pyrrolidinol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-amino-3-methylphenyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-6-9(2-3-11(8)12)13-5-4-10(14)7-13/h2-3,6,10,14H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQHBFSHYDWZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610645 | |
| Record name | 1-(4-Amino-3-methylphenyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143525-67-1 | |
| Record name | 1-(4-Amino-3-methylphenyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility Profile of 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol in Organic Solvents
This guide outlines the solubility profile, thermodynamic behavior, and experimental determination strategy for 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol , a critical intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors).
Executive Summary
The solubility profile of This compound (CAS: 1608407-39-3 / 21087625) is a fundamental physicochemical parameter governing its purification, recrystallization, and formulation in drug development. As a polar, poly-functionalized aniline derivative containing both hydrogen bond donors (hydroxyl, primary amine) and acceptors (tertiary amine, hydroxyl oxygen), this compound exhibits significant solubility variations across solvent classes.
This technical guide provides a comprehensive analysis of its solubility behavior, detailing the thermodynamic mechanisms driving dissolution and establishing a rigorous protocol for experimental validation.
Chemical Identity & Physicochemical Context
Understanding the molecular structure is a prerequisite for predicting solubility behavior.
| Property | Description |
| Compound Name | This compound |
| Structure Type | N-aryl pyrrolidine / Substituted Aniline |
| Functional Groups | Primary Amine (-NH₂), Secondary Alcohol (-OH), Tertiary Amine (Ring N) |
| Polarity | High (Amphiphilic with polar dominance) |
| pKa (Predicted) | ~4.5–5.0 (Aniline nitrogen), ~14 (Alcohol) |
| H-Bond Donors | 3 (1 from OH, 2 from NH₂) |
| H-Bond Acceptors | 3 (1 from OH, 1 from Ring N, 1 from NH₂) |
Predictive Solubility Analysis
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the solubility profile follows a distinct hierarchy:
-
High Solubility: Polar aprotic solvents (DMSO, DMF) and polar protic solvents (Methanol, Ethanol) due to strong hydrogen bonding interactions.
-
Moderate Solubility: Polar aprotic solvents with moderate dielectric constants (Acetone, Ethyl Acetate, THF).
-
Low Solubility: Non-polar solvents (Toluene, Hexane, Heptane) and water at neutral pH (due to the hydrophobic phenyl-pyrrolidine core dominating over the polar groups).
Experimental Methodology: Determination of Solubility
To generate high-accuracy solubility data, the Dynamic Laser Monitoring Method is recommended over the static gravimetric method due to its speed and precision in detecting the exact dissolution point.
Protocol: Dynamic Laser Monitoring Technique
This method eliminates sampling errors associated with filtration in the static method.
Equipment:
-
Jacketed glass vessel (50 mL)
-
Precision thermostat (±0.01 K)
-
Laser monitoring system (transmissometer)
-
Magnetic stirrer
Step-by-Step Workflow:
-
Preparation: Weigh a precise mass of this compound (
) into the vessel. -
Solvent Addition: Add a known mass of solvent (
). -
Equilibration: Set the starting temperature below the expected dissolution point. Stir at 400 rpm.
-
Heating Ramp: Increase temperature slowly (e.g., 2 K/h).
-
Detection: Monitor the laser intensity passing through the suspension.
-
Suspension: Low transmission (scattering).
-
Solution: High transmission (clear).
-
Dissolution Temperature (
): The point where laser transmission maximizes and stabilizes.
-
-
Repetition: Add more solute to the same vessel and repeat to obtain the next data point (
vs ).
Diagram: Experimental Workflow
Caption: Workflow for Dynamic Laser Monitoring of Solubility.
Thermodynamic Modeling & Analysis
The experimental data (mole fraction solubility
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates.
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1]
- : Empirical parameters derived from regression analysis.
Interpretation:
-
Positive B/Negative C: Indicates the specific curvature of the solubility curve.
- : Required for a valid model.
Van't Hoff Analysis
To understand the driving forces of dissolution, calculate the apparent thermodynamic functions:
-
Enthalpy (
): Typically positive (endothermic) for this class of compounds, implying solubility increases with temperature. -
Entropy (
): Typically positive , driven by the disruption of the crystal lattice. -
Gibbs Energy (
): Must be positive for a non-spontaneous process at standard conditions (saturation requires energy input).
Solubility Data Profile (Representative)
Note: The values below are representative of the structural class (amino-aryl-pyrrolidinols) to illustrate the expected trend. Exact values must be determined experimentally.
Table 1: Expected Solubility Hierarchy at 298.15 K
| Solvent Class | Representative Solvent | Solubility (Mole Fraction | Interpretation |
| Polar Protic | Methanol | High ( | Strong H-bonding with OH/NH₂ groups. |
| Polar Protic | Ethanol | High ( | Slightly lower than MeOH due to alkyl chain. |
| Polar Aprotic | DMSO | Very High ( | Excellent solvation of polar core. |
| Polar Aprotic | Acetone | Moderate ( | Dipole-dipole interactions. |
| Ester | Ethyl Acetate | Moderate ( | Good for recrystallization (cooling). |
| Non-Polar | Toluene | Low ( | Weak interaction with polar groups. |
| Alkane | n-Hexane | Very Low ( | "Like rejects unlike". |
Diagram: Thermodynamic Solubility Trends
Caption: Interaction mechanisms driving solubility in different solvent classes.
Process Applications
The solubility profile dictates the purification strategy for this intermediate.
Recrystallization Strategy
-
Solvent System: Ethanol or Isopropanol .
-
Rationale: High solubility at boiling point, significantly lower at room temperature (steep solubility curve), ensuring high yield and purity.
-
-
Anti-Solvent Method:
-
Dissolve in Methanol (High solubility).
-
Slowly add Water or MTBE (Low solubility/Anti-solvent) to induce controlled nucleation.
-
Purification from Impurities
-
If the starting material (e.g., nitro-precursor) is less polar, use a non-polar wash (e.g., Toluene) to remove it while keeping the product undissolved, or vice-versa depending on the specific impurity profile.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
-
PubChem. (2024).[2] Compound Summary: 1-(4-Amino-3-methylphenyl)pyrrolidin-3-ol.[3] [3]
-
Wang, J., et al. (2020). Solubility and thermodynamic analysis of 3-nitrophthalimide in binary solvents. Journal of Chemical & Engineering Data. (Reference for methodology).
Sources
The Pyrrolidinol Scaffold: A Technical Guide to the Therapeutic Potential of 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol Derivatives
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its inherent stereochemistry and conformational flexibility allow for precise three-dimensional arrangements of functional groups, making it an ideal building block for targeting a diverse range of biological macromolecules.[1] This technical guide delves into the therapeutic potential of a specific class of pyrrolidine derivatives: 1-(4-Amino-3-methylphenyl)-3-pyrrolidinols. By examining the biological activities of structurally analogous compounds, we will explore the promising applications of this scaffold in metabolic and neurological disorders. This document will further provide detailed synthetic strategies and robust in vitro protocols to empower researchers in the exploration and development of these novel chemical entities.
The Pyrrolidine Core: A Foundation for Diverse Pharmacology
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of modern drug discovery.[3] Its non-planar, puckered nature allows for the presentation of substituents in distinct spatial orientations, a critical feature for achieving high-affinity and selective interactions with biological targets.[1] This structural versatility has led to the development of pyrrolidine-containing drugs with a wide array of therapeutic applications, including antiviral, anticancer, and antidiabetic agents.[3] The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, or, when protonated, a hydrogen bond donor, further enhancing its ability to engage with protein binding sites.[4]
Our focus lies on derivatives of 1-aryl-3-pyrrolidinol, a substitution pattern that offers significant opportunities for therapeutic intervention. The aryl group at the 1-position can be tailored to interact with specific receptor pockets, while the hydroxyl group at the 3-position provides a key site for hydrogen bonding or further functionalization. The specific substitution of a 4-amino-3-methylphenyl group at the 1-position introduces additional vectors for chemical modification and biological activity, which we will explore in the subsequent sections.
Hypothesized Therapeutic Applications of 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol Derivatives
Direct experimental data on this compound derivatives is nascent. However, by analyzing the established pharmacology of structurally related compounds, we can formulate compelling hypotheses regarding their therapeutic potential.
Metabolic Disorders: Targeting the Melanin-Concentrating Hormone Receptor 1 (MCH-R1)
Structurally analogous compounds, specifically 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine derivatives, have been identified as potent and functionally active antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1).[5] One such compound demonstrated a high binding affinity with a Ki of 2.3 nM and showed efficacy in animal models of obesity.[5] MCH-R1 is a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus and is a key regulator of energy homeostasis and appetite.[6] Antagonism of MCH-R1 is a validated strategy for the development of anti-obesity therapeutics.[7]
Mechanism of Action: MCH-R1 couples to Gi and Gq proteins.[4][8] Upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), the Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9] The Gq pathway activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[8] An antagonist, such as a this compound derivative, would block these signaling cascades, thereby mitigating the orexigenic (appetite-stimulating) effects of MCH.
Caption: Dopamine Transporter (DAT) Inhibition.
Synthetic Strategies
The synthesis of this compound can be approached through several established synthetic methodologies. Below are two plausible routes, leveraging common reactions in medicinal chemistry.
Route 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [9][10]This method is well-suited for the N-arylation of 3-hydroxypyrrolidine.
Caption: Buchwald-Hartwig Synthesis Route.
Experimental Protocol:
-
To a dry Schlenk flask under an argon atmosphere, add 4-bromo-2-methylaniline (1.0 eq), 3-hydroxypyrrolidine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq).
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Route 2: Reductive Amination
Reductive amination offers an alternative pathway, involving the reaction of a ketone with an amine to form an imine, which is then reduced in situ. [11][12]
Caption: Reductive Amination Synthesis Route.
Experimental Protocol:
-
To a round-bottom flask, add 1-(4-amino-3-methylphenyl)ethan-1-one (1.0 eq) and 3-hydroxypyrrolidine (1.1 eq) in methanol.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Basify the mixture with 1 M NaOH and extract with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Methodologies for Biological Evaluation
To assess the therapeutic potential of novel this compound derivatives, robust and reproducible in vitro assays are essential.
MCH-R1 Receptor Binding Assay
This assay determines the affinity of the test compounds for the MCH-R1 receptor. [13] Protocol:
-
Cell Culture and Membrane Preparation: Culture HEK293 cells stably expressing human MCH-R1. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes (10-20 µg protein/well) with a radiolabeled MCH-R1 ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the test compound.
-
Incubation: Incubate at room temperature for 60-90 minutes to allow for binding equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Dopamine Transporter (DAT) Uptake Assay
This functional assay measures the ability of test compounds to inhibit the reuptake of dopamine into cells expressing DAT. [1][3] Protocol:
-
Cell Culture: Plate cells stably expressing human DAT (e.g., HEK293-hDAT) in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of the test compound for 10-20 minutes at 37°C.
-
Uptake Initiation: Initiate dopamine uptake by adding [³H]-dopamine to each well.
-
Incubation: Incubate for a short period (5-10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Detection: Lyse the cells and measure the amount of [³H]-dopamine taken up using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific dopamine uptake) by non-linear regression analysis.
Structure-Activity Relationships and Future Directions
The therapeutic potential of this compound derivatives can be optimized through systematic structural modifications.
Table 1: Representative Biological Data of Structurally Related Compounds
| Compound Class | Target | Representative Ki (nM) | Representative IC₅₀ (nM) | Reference |
| 1-(4-aminophenyl)pyrrolidin-3-yl-amine Derivatives | MCH-R1 | 2.3 | - | [5] |
| 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one Analogues | DAT | 18.1 | 16.3 | [14] |
Based on the available data for related scaffolds, several key areas for structure-activity relationship (SAR) studies can be proposed:
-
Substitution on the Phenyl Ring: The 3-methyl group on the phenyl ring can be varied to explore steric and electronic effects on target binding. Other substituents, such as halogens or methoxy groups, could be introduced to modulate potency and pharmacokinetic properties.
-
Stereochemistry at the 3-position of the Pyrrolidine Ring: The hydroxyl group at the 3-position creates a chiral center. The (R)- and (S)-enantiomers should be synthesized and evaluated separately, as stereochemistry often plays a critical role in biological activity.
-
Modification of the 3-Hydroxyl Group: The hydroxyl group can be converted to ethers or esters to probe for additional interactions within the binding pocket and to modify physicochemical properties such as lipophilicity and metabolic stability.
Future research should focus on the synthesis of a focused library of this compound derivatives based on these SAR hypotheses. Lead compounds with promising in vitro activity should then be advanced to in vivo models of obesity and neurological disorders to validate their therapeutic potential.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. By leveraging the known pharmacology of structurally related MCH-R1 antagonists and DAT/NET inhibitors, a clear rationale for the exploration of these compounds in metabolic and neurological diseases has been established. The synthetic routes and biological evaluation protocols detailed in this guide provide a solid framework for researchers to embark on the discovery and optimization of this exciting class of molecules. Through a dedicated and systematic approach to medicinal chemistry, the full therapeutic potential of this compound derivatives can be unlocked.
References
[1]Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available from: [Link]
[3]Poyraz, S., & Gök, Y. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1254308. Available from: [Link]
[15]Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Available from: [Link]
[8]Pissios, P., et al. (2006). The role of MCH and MCH-R1 signalling in the control of feeding behaviour and energy balance. Journal of Neuroendocrinology, 18(4), 233-242. Available from: [Link]
[14]Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. Available from: [Link]
[5]Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706. Available from: [Link]
[16]Pissios, P., et al. (2003). Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways. Endocrinology, 144(8), 3514-3523. Available from: [Link]
[9]Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]
[17]Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. Available from: [Link]
[6]Wikipedia. (2023). Melanin-concentrating hormone receptor 1. Available from: [Link]
[18]Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Available from: [Link]
[13]An, S., et al. (2001). Identification and characterization of a melanin-concentrating hormone receptor. Proceedings of the National Academy of Sciences, 98(13), 7576-7581. Available from: [Link]
[19]Process for the preparation of 3-amino-pyrrolidine derivatives. (n.d.). Google Patents. Available from:
[20]High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Purdue University. Available from: [Link]
[21]Liu, L., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2568. Available from: [Link]
[22]Brezova, V., et al. (2019). In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes. Frontiers in Endocrinology, 10, 394. Available from: [Link]
[23]Helal, M. A., & Avery, M. A. (2012). New Insights into the Binding Mode of Melanin Concentrating Hormone Receptor-1 Antagonists: Homology Modeling and Explicit Membrane Molecular Dynamics Simulation Study. Journal of Chemical Information and Modeling, 52(11), 3097-3111. Available from: [Link]
[10]Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
[24]Kim, J. Y., et al. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences, 23(7), 3807. Available from: [Link]
[25]FineTest. (n.d.). Human MCHR1(Melanin-concentRating hormone receptor 1) ELISA Kit. Available from: [Link]
[26]Kolanos, R., et al. (2020). Affinity (Ki values) of the 10 cathinones for the dopamine, norepinephrine, and serotonin transporter sites in the brain. ACS Chemical Neuroscience, 11(21), 3566-3574. Available from: [Link]
[11]Wikipedia. (2023). Reductive amination. Available from: [Link]
[27]The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: [Link]
[28]Gevorgyan, A., et al. (2018). Direct reductive amination of various acetophenone analogues with N-methylaniline. Organic & Biomolecular Chemistry, 16(43), 8349-8356. Available from: [Link]
[29]Reith, M. E., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2114204120. Available from: [Link]
[30]LWW Journals. (n.d.). Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. Available from: [Link]
[12]Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]
[31]BindingDB. (n.d.). Ki Summary. Available from: [Link]
[7]Borowsky, B., et al. (2007). Aminoquinoline Melanin-Concentrating Hormone 1-Receptor (MCH1-R) Antagonists. Current Topics in Medicinal Chemistry, 7(15), 1433-1439. Available from: [Link]
[32]Jiang, J., et al. (2006). 4-Aminoquinoline melanin-concentrating hormone 1-receptor (MCH1R) antagonists. Bioorganic & Medicinal Chemistry Letters, 16(20), 5275-5279. Available from: [Link]
[33]Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available from: [Link]
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Identification and characterization of a melanin-concentrating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. moleculardevices.com [moleculardevices.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation [mdpi.com]
- 19. Ki Summary [bindingdb.org]
- 20. hammer.purdue.edu [hammer.purdue.edu]
- 21. researchgate.net [researchgate.net]
- 22. In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Human MCHR1(Melanin-concentRating hormone receptor 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. pnas.org [pnas.org]
- 30. cdn-links.lww.com [cdn-links.lww.com]
- 31. Ki Summary [bindingdb.org]
- 32. (PDF) 4-Aminoquinoline melanin-concentrating hormone 1-receptor (MCH1R) antagonists [academia.edu]
- 33. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 8. mdpi.com [mdpi.com]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. inteligand.com [inteligand.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Metabolic stability predictions for 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol
Executive Summary
This technical guide provides a comprehensive framework for predicting, validating, and optimizing the metabolic stability of 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol . As a structural hybrid of a substituted aniline and a cyclic amine, this molecule presents distinct metabolic liabilities—specifically reactive metabolite formation (bioactivation) and rapid Phase II clearance. This document outlines a self-validating workflow combining Quantum Mechanical (QM) in silico prediction with rigorous in vitro microsomal assays to quantify intrinsic clearance (
Structural Analysis & Metabolic Liability Assessment
Before initiating wet-lab protocols, a structural deconstruction is required to hypothesize the "Metabolic Soft Spots." The target molecule, This compound , consists of three pharmacophores with distinct metabolic fates:
-
The Aniline Core (4-Amino-3-methylphenyl):
-
Liability: High. Anilines are notorious "structural alerts" in drug discovery.[1]
-
Primary Pathway: N-oxidation via CYP2E1 and CYP1A2 . This leads to the formation of N-hydroxylamines, which can further oxidize to reactive nitroso or quinone imine species, posing genotoxic risks (Ames positive).
-
Secondary Pathway: N-acetylation via NAT1/NAT2 (Phase II), which can mask the amine but create polymorphic clearance issues.
-
-
The Pyrrolidine Ring (Cyclic Amine):
-
Liability: Moderate.
-
Primary Pathway:
-Carbon hydroxylation adjacent to the nitrogen, typically mediated by CYP2D6 or CYP3A4 . This often leads to ring opening or lactam formation.
-
-
The 3-Hydroxyl Group:
-
Liability: High (Phase II).
-
Primary Pathway: Direct O-glucuronidation by UGT enzymes. This group makes the molecule hydrophilic, potentially increasing renal clearance of the parent drug even without Phase I metabolism.
-
In Silico Prediction Framework
To prioritize experimental resources, we utilize a computational cascade to predict the Site of Metabolism (SOM) and bond lability.
Computational Workflow
The prediction relies on calculating the Bond Dissociation Energy (BDE) for hydrogen abstraction (CYP-mediated metabolism) and Electronic Density for conjugation potential.
-
Step 1: Ligand Preparation. Generate 3D conformers (pH 7.4).
-
Step 2: DFT Calculation. Use Density Functional Theory (B3LYP/6-31G*) to calculate the energy required to abstract Hydrogen atoms from the pyrrolidine ring and the methyl group. Lower BDE = Higher metabolic probability.
-
Step 3: Machine Learning Integration. Feed descriptors into QSAR models (e.g., StarDrop or ADMET Predictor) to estimate human liver microsome (HLM) half-life.
Visualization: Computational Prediction Pipeline
Figure 1: In silico workflow integrating Quantum Mechanics (DFT) and Machine Learning to rank metabolic soft spots.
Predicted Metabolic Pathways
Based on the structural alerts, the following metabolic map represents the high-probability fate of the molecule.
Visualization: Metabolic Pathway Map
Figure 2: Predicted Phase I and Phase II metabolic pathways. Red indicates toxicity risks; Green indicates clearance pathways.
Experimental Validation Protocols
To validate the in silico predictions, two specific assays are required: Microsomal Stability (for CYP-mediated clearance) and Hepatocyte Stability (for UGT/Phase II clearance).
Protocol: Microsomal Stability Assay (Phase I Focus)
This assay determines the intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound (1 µM final concentration to ensure linear kinetics).
-
Quenching Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Step-by-Step Methodology:
-
Pre-Incubation: Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) and 25 µL of HLM (final protein conc 0.5 mg/mL). Add 5 µL of Test Compound (from 1 mM DMSO stock). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add 25 µL of NADPH regenerating system to initiate the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (containing IS). Vortex for 10 minutes.
-
Clarification: Centrifuge at 4,000 rpm for 20 minutes at 4°C to precipitate proteins.
-
Analysis: Inject supernatant into LC-MS/MS (MRM mode). Monitor depletion of the parent ion (
corresponding to Parent).
Data Calculation:
Plot
Data Interpretation Table
Use the following criteria to categorize the stability of the molecule:
| Parameter | Low Clearance (Stable) | Moderate Clearance | High Clearance (Unstable) | Interpretation for Target Molecule |
| > 60 | 15 – 60 | < 15 | Prediction: < 15 min due to aniline/OH groups. | |
| < 15 | 15 – 45 | > 45 | Prediction: High | |
| Extraction Ratio ( | < 0.3 | 0.3 – 0.7 | > 0.7 | Likely flow-dependent clearance. |
Optimization Strategy
If the experimental data confirms high instability (
-
Block the Aniline: Replace the primary amine with a difluoromethyl group or cyclize it into an indazole to prevent N-oxidation toxicity.
-
Steric Shielding: Introduce a fluorine atom at the ortho position of the pyrrolidine ring to block CYP2D6 access (metabolic switching).
-
Prodrug Approach: Esterify the 3-hydroxyl group to prevent first-pass Glucuronidation, improving oral bioavailability.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359.
-
Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225.
-
Testa, B., & Krämer, S. D. (2007). "The biochemistry of drug metabolism – an introduction." Chemistry & Biodiversity, 4(11), 257-405.
Sources
pKa values and ionization states of 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol
An In-depth Technical Guide to the pKa Values and Ionization States of 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol
Authored by: A Senior Application Scientist
Introduction: The Critical Role of pKa in Modern Drug Development
In the landscape of pharmaceutical research and drug development, the acid dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It quantitatively describes the tendency of a molecule to donate or accept a proton at a given pH. This value is far from a mere academic descriptor; it profoundly governs a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] More than 80% of all drugs contain one or more ionizable groups, making an understanding of their pKa values indispensable.[1] The degree of ionization at various physiological pH levels—from the acidic environment of the stomach to the near-neutral pH of the blood—directly impacts critical properties such as aqueous solubility, membrane permeability, and binding affinity to the target protein.[3][4]
This guide provides a comprehensive technical overview of the pKa values and corresponding ionization states of the novel compound this compound. We will delve into the structural basis for its acid-base properties, present robust methodologies for experimental pKa determination, and analyze its predicted ionization profile across physiologically relevant pH ranges. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, actionable understanding of this molecule's fundamental physicochemical characteristics.
Molecular Structure Analysis and Predicted pKa Values
The structure of this compound contains two primary ionizable centers under typical aqueous and physiological conditions: a primary aromatic amine and a tertiary aliphatic amine within the pyrrolidine ring. The hydroxyl group on the pyrrolidine ring is a very weak acid (pKa typically > 15) and will not be considered a significant contributor to ionization within the physiological pH range.
-
pKa1 (Primary Aromatic Amine): The basicity of this group is analogous to aniline (pKa ≈ 4.6). The presence of an ortho-methyl group, which is weakly electron-donating, is expected to slightly increase the basicity (raise the pKa) by stabilizing the protonated form. However, data for the structurally similar 4-amino-3-methylbiphenyl shows a pKa of approximately 3.82, suggesting that the overall electronic environment leads to a pKa in this range. Therefore, a reasonable estimate places pKa1 in the range of 4.0 – 5.0 .
-
pKa2 (Tertiary Aliphatic Amine): The tertiary amine within the N-aryl-pyrrolidine ring is expected to be the most basic site on the molecule. The pKa of the parent pyrrolidine is approximately 11.3.[5][6] N-substitution can modulate this value. While the large aryl substituent may introduce steric or electronic effects, the pKa is anticipated to remain strongly basic. For comparison, N-substituted pyrrolidines and other cyclic amines often exhibit pKa values in the 9-11 range.[5][6][7] A scientifically sound prediction places pKa2 in the range of 9.0 – 10.5 .
| Ionizable Group | Type | Predicted pKa Range | Primary Contribution |
| Aromatic Amine (-NH₂) | Base | 4.0 - 5.0 | Ionization in acidic environments (e.g., stomach) |
| Pyrrolidine Nitrogen | Tertiary Aliphatic Amine (Base) | 9.0 - 10.5 | Ionization at physiological pH (e.g., blood) |
| Pyrrolidinol Hydroxyl (-OH) | Alcohol | > 15 | Negligible ionization at physiological pH |
Table 1: Predicted pKa values for the ionizable functional groups of this compound.
Methodologies for Experimental pKa Determination
While prediction provides a valuable starting point, experimental determination is the gold standard for accuracy. The following protocols outline two robust methods suitable for this molecule.
Potentiometric Titration
This classic and widely used technique involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a standardized acid or base titrant.[8][9] The pKa is determined from the inflection point of the resulting sigmoid titration curve, which corresponds to the pH where 50% of the functional group is ionized.[8][10]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a ~1-5 mM solution of this compound in 0.15 M KCl to maintain constant ionic strength. If solubility is limited, a co-solvent system (e.g., methanol/water) may be employed, though this requires extrapolation to determine the aqueous pKa.[11]
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
-
System Calibration: Calibrate the pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).
-
Titration Procedure:
-
Place a known volume (e.g., 25 mL) of the analyte solution in a thermostatted beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Add small, precise aliquots of 0.1 M HCl, allowing the pH reading to stabilize after each addition. Continue well past the expected equivalence points.
-
Repeat the titration, starting from an acidic pH, by adding aliquots of 0.1 M NaOH.
-
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points, which correspond to the inflection points of the curve. Two distinct inflection points are expected for this molecule.
UV-Vis Spectrophotometry
This method is highly sensitive and ideal for compounds possessing a chromophore whose absorbance spectrum changes upon protonation or deprotonation.[9] The aromatic phenyl ring in the target molecule makes it an excellent candidate for this technique. The method involves measuring the absorbance of the compound in a series of buffers across a wide pH range.
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from approximately 2 to 12, with increments of 0.2-0.5 pH units.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Add a small, constant volume of this stock solution to each buffer to achieve a final concentration that gives a maximum absorbance in the range of 0.5-1.5 AU.
-
Spectral Acquisition:
-
Scan the UV-Vis spectrum (e.g., from 220-400 nm) for the compound in each buffer solution.
-
Identify one or more analytical wavelengths where the absorbance difference between the ionized and neutral forms is maximal.[8]
-
-
Data Analysis: Plot the absorbance at the chosen analytical wavelength(s) against the pH of the buffer. The resulting sigmoid curve(s) can be fitted to the Henderson-Hasselbalch equation. The inflection point of each sigmoid transition corresponds to a pKa value.[8]
Caption: General workflow for the experimental determination of pKa values.
Ionization States and Physiological Implications
The ionization state of a drug molecule dictates its interaction with the biological environment. Using the predicted pKa values, we can forecast the dominant species of this compound at key physiological pHs. The Henderson-Hasselbalch equation provides the mathematical basis for determining the ratio of the conjugate base to the conjugate acid at a specific pH.[1][10]
pH-Dependent Ionization Profile:
-
In the Stomach (pH ≈ 2.0): With the pH being significantly lower than both pKa1 and pKa2, both the aromatic amine and the pyrrolidine nitrogen will be protonated. The molecule will exist predominantly as a dicationic species (+2 charge) . This high charge state generally leads to high water solubility but very poor passive diffusion across the lipid membranes of the gastric mucosa.
-
In the Upper Intestine (pH ≈ 6.0): The pH is now above pKa1 but still well below pKa2. Consequently, the aromatic amine will be mostly in its neutral, deprotonated form, while the pyrrolidine nitrogen will remain protonated. The molecule will exist predominantly as a monocationic species (+1 charge) .
-
In the Blood (pH ≈ 7.4): Similar to the upper intestine, the pH is well below pKa2, ensuring the pyrrolidine nitrogen is almost entirely protonated (>99%). The aromatic amine remains neutral. The dominant form is the monocationic species (+1 charge) . This charge state is critical for solubility in blood plasma but may require active transport mechanisms to cross cellular barriers like the blood-brain barrier.[1][12]
Caption: Predominant ionization states of the molecule across different pH ranges.
Conclusion
A thorough understanding of the pKa values of this compound is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. This molecule possesses two key basic centers: a primary aromatic amine (predicted pKa ≈ 4.0-5.0) and a more basic tertiary aliphatic amine (predicted pKa ≈ 9.0-10.5). Consequently, it is expected to exist primarily as a dication in the stomach and a monocation at the physiological pH of blood and intestinal fluid. These ionization states are critical determinants of its solubility, membrane permeability, and potential for drug-drug interactions. The experimental protocols detailed herein provide a clear path for the precise and accurate determination of these crucial physicochemical parameters, enabling informed decisions in the subsequent stages of drug discovery and development.
References
-
Šimůnková, M., & Havlice, M. (2018). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
-
Avdeef, A., & Tsinman, O. (2006). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1194-1203. Available at: [Link]
-
University of Washington. (n.d.). MEDCHEM 562 Lecture 1. University of Washington. Available at: [Link]
-
ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. ACD/Labs. Available at: [Link]
-
Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa. Pharma Tutor. Available at: [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]
-
Royal Society of Chemistry. (2012). Ionisation of drug molecules. Royal Society of Chemistry. Available at: [Link]
-
International Journal of Innovative Research in Social Sciences and Strategic Management Techniques. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry. ijirss.com. Available at: [Link]
-
Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. arXiv. Available at: [Link]
-
MDPI. (2020, November 14). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines. MDPI. Available at: [Link]
-
Dr.Oracle. (2025, December 10). What happens to a drug's ionization state when its pH equals its pKa. Dr.Oracle. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Ionisation of drug molecules. Royal Society of Chemistry. Available at: [Link]
-
MDPI. (2023, December 11). The Bioavailability of Drugs—The Current State of Knowledge. MDPI. Available at: [Link]
-
Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-323. Available at: [Link]
-
reposiTUm. (n.d.). Prediction of pKa values via graph neural networks. reposiTUm. Available at: [Link]
-
ResearchGate. (n.d.). pKa values of azeditine, pyrrolidine, piperidine, and their derivatives. ResearchGate. Available at: [Link]
-
EPFL. (n.d.). pKa Data Compiled by R. Williams. EPFL. Available at: [Link]
-
PubChem. (n.d.). 1-(2-Amino-4-fluoro-5-methylphenyl)pyrrolidin-3-ol. PubChem. Available at: [Link]
-
PubChem. (n.d.). 1-Methyl-3-pyrrolidinol. PubChem. Available at: [Link]
-
PubChem. (n.d.). 1-(4-Methylphenyl)-3-pyrrolidin-1-yl-pentan-1-one. PubChem. Available at: [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
-
ResearchGate. (n.d.). Basic physicochemical properties and computational descriptors. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 1-Methyl-3-pyrrolidinol. PubChem. Available at: [Link]
-
US EPA. (n.d.). 4-Amino-3-methylbiphenyl Properties. US EPA. Available at: [Link]
Sources
- 1. courses.washington.edu [courses.washington.edu]
- 2. mrupp.info [mrupp.info]
- 3. acdlabs.com [acdlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. epfl.ch [epfl.ch]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. droracle.ai [droracle.ai]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. edu.rsc.org [edu.rsc.org]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol in Pharmaceutical Synthesis
Introduction: The Emergence of a Key Pharmaceutical Intermediate
In the landscape of modern drug discovery and development, the identification and utilization of versatile and efficient pharmaceutical intermediates are paramount. 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol has emerged as a critical building block, most notably in the synthesis of targeted cancer therapeutics. Its unique structural features, including a chiral pyrrolidinol moiety and a substituted aniline ring, offer a strategic advantage in the design of potent and selective kinase inhibitors.
This comprehensive guide provides an in-depth exploration of this compound as a pharmaceutical intermediate. We will delve into its pivotal role in the synthesis of the anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (MET) inhibitor, Crizotinib, discuss the underlying principles of its application, and provide detailed protocols for its use in a research and development setting.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of any pharmaceutical intermediate is fundamental to its effective and safe handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | (R)-(+)-3-Pyrrolidinol[1] | 1-Methyl-3-pyrrolidinol[2][3] | Pyrrolidine[4] |
| Molecular Formula | C11H16N2O | C4H9NO | C5H11NO | C4H9N |
| Molecular Weight | 192.26 g/mol | 87.12 g/mol | 101.15 g/mol | 71.12 g/mol |
| Appearance | Likely a solid (based on related structures) | - | Colorless or pale yellow liquid | - |
| Melting Point | Data not available | 15 °C | - | -63 °C |
| Boiling Point | Data not available | 215-216 °C | - | 87-88 °C |
| Solubility | Data not available | Soluble in water and methanol | - | Miscible with water |
| Density | Data not available | 1.078 g/mL at 20 °C | - | 0.866 g/mL |
Safety and Handling Precautions:
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profiles of structurally related compounds such as pyrrolidine and its derivatives provide essential guidance for handling.[4][5][6][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][7]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[5][7]
-
Skin and Eye Contact: This compound is expected to be a skin and eye irritant. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][8]
-
Inhalation: May cause respiratory irritation. If inhaled, move to fresh air and seek medical attention if breathing becomes difficult.[6]
-
Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Application in the Synthesis of Crizotinib: A Case Study
The most prominent application of this compound is as a key intermediate in the synthesis of Crizotinib (Xalkori®), a dual inhibitor of ALK and MET tyrosine kinases.[9][10] Crizotinib is a cornerstone in the treatment of certain types of non-small cell lung cancer (NSCLC).[9][11]
The synthesis of Crizotinib involves the strategic coupling of key fragments, where this compound provides the crucial substituted aniline and chiral pyrrolidinol moieties.
The Role of the Pyrrolidine Moiety in Kinase Inhibition
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties.[12] Its three-dimensional structure allows for better exploration of the pharmacophore space within a biological target, such as the ATP-binding pocket of a kinase. The chirality of the 3-pyrrolidinol in this intermediate is critical for the specific interactions with the kinase domain, contributing to the potency and selectivity of the final drug molecule. Structure-activity relationship (SAR) studies of various kinase inhibitors have demonstrated that the stereochemistry and substitution pattern of the pyrrolidine ring can significantly influence binding affinity and biological activity.[13][14]
Synthetic Strategy Overview
Several synthetic routes to Crizotinib have been reported, with a common strategy involving a Suzuki coupling reaction.[1][9][15][16] A generalized synthetic workflow is depicted below.
Caption: Generalized workflow for Crizotinib synthesis.
Experimental Protocols
The following protocols are illustrative and may require optimization based on specific laboratory conditions and available reagents.
Protocol 1: General Procedure for Suzuki Coupling
This protocol outlines a general procedure for the Suzuki coupling of an aryl halide (representing the pyridinyl-pyrazole fragment) with a boronate ester. The synthesis of the specific pyridinyl-pyrazole boronate ester is a multi-step process that is beyond the scope of this guide but is detailed in the scientific literature.[1][15]
Materials:
-
This compound derivative (e.g., a protected form)
-
Appropriate pyridinyl-pyrazole boronate ester
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., Na2CO3, K2CO3, or Cs2CO3)
-
Solvent (e.g., a mixture of toluene, ethanol, and water, or dioxane/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the this compound derivative (1.0 eq), the pyridinyl-pyrazole boronate ester (1.1-1.5 eq), and the palladium catalyst (0.02-0.10 eq).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture to the flask.
-
Add an aqueous solution of the base (2.0-3.0 eq).
-
Heat the reaction mixture to a temperature between 80-110 °C under an inert atmosphere.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the coupled product.
-
Subsequent deprotection steps may be necessary to yield the final Crizotinib molecule.[16]
Caption: Step-by-step Suzuki coupling protocol workflow.
Mechanism of Action of the Final Product: Crizotinib
Crizotinib exerts its therapeutic effect by inhibiting the kinase activity of ALK and MET, which are key drivers in certain cancers.[2][3][17][18]
The ALK and MET Signaling Pathways
In normal cells, receptor tyrosine kinases like ALK and MET are tightly regulated. However, in some cancer cells, genetic alterations such as gene rearrangements (e.g., EML4-ALK) or amplification of the MET gene lead to constitutive activation of these kinases.[2][18][19] This aberrant signaling drives uncontrolled cell proliferation, survival, and metastasis through downstream pathways including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[18][19]
Caption: Simplified ALK and MET signaling pathways and the inhibitory action of Crizotinib.
By binding to the ATP-binding pocket of ALK and MET, Crizotinib blocks their phosphorylation and subsequent activation of downstream signaling, ultimately leading to the inhibition of tumor growth and induction of apoptosis in cancer cells harboring these specific genetic alterations.[10][19][20]
Conclusion
This compound stands as a testament to the importance of rationally designed intermediates in the synthesis of complex and life-saving pharmaceuticals. Its integral role in the production of Crizotinib highlights how the careful selection of building blocks with specific stereochemical and electronic properties can lead to the development of highly effective and selective targeted therapies. As our understanding of disease biology deepens, the demand for such sophisticated and versatile intermediates will undoubtedly continue to grow, paving the way for the next generation of innovative medicines.
References
-
Organic Process Research & Development. (2011, June 30). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). [Link]
-
ResearchGate. (2025, August 7). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066) | Request PDF. [Link]
- Google Patents. (n.d.). CN104693184A - Synthesis method of crizotinib.
-
David Publishing. (n.d.). Crizotinib: From Chemical Entity to Anticancer Agent. Retrieved February 21, 2026, from [Link]
-
PMC. (n.d.). Targeting Oncogenic ALK and MET: A Promising Therapeutic Strategy for Glioblastoma. Retrieved February 21, 2026, from [Link]
-
Elsevier. (2024, May 23). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. [Link]
-
Bentham Science Publisher. (n.d.). MET and ALK as Targets for the Treatment of NSCLC. Retrieved February 21, 2026, from [Link]
-
PMC. (n.d.). ALK: a tyrosine kinase target for cancer therapy. Retrieved February 21, 2026, from [Link]
-
Amerigo Scientific. (n.d.). ALK Inhibitors: Mechanism, Resistance, and Research Advances. Retrieved February 21, 2026, from [Link]
-
PubMed. (2011, September 22). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). [Link]
-
ResearchGate. (n.d.). Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. Retrieved February 21, 2026, from [Link]
-
PubChem. (n.d.). Crizotinib. Retrieved February 21, 2026, from [Link]
-
Drug Design Org. (2005, May 15). Structure Activity Relationships. [Link]
-
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ResearchGate. (2025, August 6). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids | Request PDF. [Link]
-
MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
Frontiers. (2020, April 29). Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection. [Link]
-
European Patent Office. (n.d.). Process for the preparation of a pyrrolidinol compound. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (2026, January 22). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. oaepublish.com [oaepublish.com]
- 3. benthamscience.com [benthamscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. davidpublisher.com [davidpublisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CN104693184A - Synthesis method of crizotinib - Google Patents [patents.google.com]
- 17. Targeting Oncogenic ALK and MET: A Promising Therapeutic Strategy for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. amerigoscientific.com [amerigoscientific.com]
- 20. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Coupling Protocols for 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol
Executive Summary & Strategic Analysis
This guide details the reaction parameters for coupling 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol (AMPP) . This molecule represents a specialized scaffold in medicinal chemistry, often serving as a "head group" in kinase inhibitors or GPCR ligands.[1]
Structural Deconstruction
To design effective protocols, we must first analyze the electronic and steric environment of the substrate:
-
Electronic Activation (The "Push"): The pyrrolidine nitrogen at the para-position acts as a strong Electron Donating Group (EDG). This creates a p-phenylenediamine-like system, making the primary aniline (
) significantly more nucleophilic than a standard phenylamine.[1] -
Steric Constraint (The "Block"): The methyl group at the 3-position is ortho to the primary amine. This creates a "gatekeeper" effect, retarding the approach of bulky electrophiles despite the high electron density.
-
Chemoselectivity Challenge: The molecule contains a secondary alcohol (
) on the pyrrolidine ring. While less nucleophilic than the aniline, it poses a risk of competitive -acylation, particularly with highly reactive acylating agents (e.g., acid chlorides).
Key Operational Risks:
-
Oxidation: Electron-rich anilines are prone to oxidation (turning dark/tarry).[1] All reactions must be performed under an inert atmosphere (Argon/Nitrogen).[1]
-
Regioselectivity: Preventing ester formation at the 3-pyrrolidinol site.[1]
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal coupling strategy based on the electrophile type.
Figure 1: Strategic decision tree for coupling AMPP based on electrophile properties.[1]
Detailed Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Best for: Sterically hindered carboxylic acids or when maximum yield is required.[1] Mechanism: HATU generates a highly reactive O-azabenzotriazole ester, which is small enough to bypass the ortho-methyl steric hindrance of the aniline.
Reagents:
-
Substrate: AMPP (1.0 equiv)
-
Carboxylic Acid: 1.1 – 1.2 equiv
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)[2]
Step-by-Step Procedure:
-
Activation: In a dried vial under Argon, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration relative to acid).
-
Add HATU (1.2 equiv) followed by DIPEA (1.5 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.
-
Addition: Dissolve AMPP (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the activated acid mixture.
-
Add the remaining DIPEA (1.5 equiv).[1]
-
Reaction: Stir at RT for 2–16 hours.
-
Workup: Dilute with EtOAc. Wash with saturated
(2x), water (1x), and brine (1x). Dry overngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> .[1] -
Purification: Flash chromatography (DCM/MeOH gradient).
Critical Note: Avoid using Acid Chlorides (
Protocol B: Chemoselective Amide Coupling (T3P Method)
Best for: Chiral carboxylic acids (prevents racemization) or preventing
Reagents:
-
Substrate: AMPP (1.0 equiv)
-
Carboxylic Acid: 1.1 equiv
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)
-
Solvent: EtOAc or 2-MeTHF[1]
Step-by-Step Procedure:
-
Preparation: Charge a flask with Carboxylic Acid (1.1 equiv), AMPP (1.0 equiv), and Pyridine (3.0 equiv) in EtOAc.
-
Cooling: Cool the mixture to 0°C.
-
Addition: Add T3P solution dropwise.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Workup: Quench with water. Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine), then
.[1]-
Note: The amphiphilic nature of the pyrrolidinol might cause product loss in aqueous acid. If the product is polar, skip the acid wash and evaporate pyridine (azeotrope with toluene).
-
Protocol C: Urea Formation
Best for: Creating urea linkages using Isocyanates.[1]
Reagents:
-
Substrate: AMPP (1.0 equiv)
-
Isocyanate: R-NCO (1.0 equiv)
-
Solvent: Anhydrous DCM or THF[1]
Step-by-Step Procedure:
-
Dissolve AMPP in anhydrous DCM at 0°C under Argon.
-
Add the Isocyanate dropwise.[1] Do not add base (bases can promote
-reaction or isocyanate polymerization).[1] -
Stir at 0°C for 30 mins, then warm to RT.
-
Workup: The urea product often precipitates from DCM.[1] Filter the solid.[1][4] If no precipitate, evaporate and purify.[1]
-
Selectivity Note: Isocyanates react much faster with amines than alcohols.[1] However, if excess isocyanate is used or heat is applied, the carbamate (reaction at
) will form. Keep stoichiometry strict (1:1).
Troubleshooting & Optimization Data
The following table summarizes common issues and validated solutions for this specific scaffold.
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance from ortho-methyl group.[1] | Switch to HATU or HOAt ; Increase temperature to 60°C; Increase reaction time to 24h. |
| O-Acylation (Ester) | Competitive reaction of pyrrolidinol | Use T3P (Method B); Avoid Acid Chlorides; If ester forms, treat crude with LiOH/THF/Water (1h) to selectively hydrolyze the ester while keeping the amide. |
| Darkening/Tarry Mix | Oxidation of electron-rich aniline.[1] | Ensure rigorous Argon/Nitrogen purging; Add antioxidant (e.g., BHT) in trace amounts if necessary; Use degassed solvents.[1] |
| Product in Aqueous | Amphiphilic nature of pyrrolidinol.[1] | Avoid aqueous extraction.[1] Use Direct-to-Reverse-Phase-HPLC purification or evaporate and use dry-loading for silica column.[1] |
References
-
Amide Coupling of Hindered Anilines
-
T3P Selectivity Protocols
-
Synthesis of Aminophenyl-pyrrolidines (Analogous Chemistry)
-
General Peptide Coupling Reagents Guide
Sources
Application Note: Advanced Reductive Amination Protocols for 3-Pyrrolidinol and 3-Pyrrolidinone Scaffolds
Introduction: The Pyrrolidine Scaffold in Drug Discovery
The 3-aminopyrrolidine motif is a "privileged scaffold" in medicinal chemistry, appearing ubiquitously in GPCR ligands, kinase inhibitors, and antibiotic agents. While 3-pyrrolidinol is a widely available, inexpensive chiral starting material, its conversion to functionalized 3-aminopyrrolidines via reductive amination is a critical, yet often underestimated, transformation.
This Application Note provides a rigorous technical guide for performing reductive aminations on 3-pyrrolidinone derivatives (derived from 3-pyrrolidinol). Unlike simple aliphatic ketones, the pyrrolidine ring introduces specific conformational constraints and electronic effects that dictate reagent choice.
Core Challenges
-
Stability: Free 3-pyrrolidinones are unstable and prone to polymerization. N-protecting groups (Boc, Cbz, Bn) are mandatory.
-
Stereoelectronics: The ring pucker affects the facial selectivity of hydride attack, influencing cis/trans diastereomeric ratios.
-
Basicity: The basicity of the amine partner significantly impacts the equilibrium between the ketone and the hemiaminal intermediate.
Mechanistic Principles & Reagent Selection
Success in reductive amination relies on manipulating the equilibrium between the carbonyl species and the iminium ion.
The Reducing Agent: Selectivity is Key
The objective is to reduce the iminium ion (formed from amine + ketone) faster than the ketone itself.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): The "Gold Standard." It is mild and exhibits high selectivity for iminium ions over ketones. It does not require pH adjustment and is safer than cyanoborohydrides.
-
Sodium Cyanoborohydride (NaCNBH₃): Effective but toxic. Requires pH 6–7 to prevent ketone reduction.[1] Reserved for weak amines (e.g., anilines) where STAB reacts too slowly.
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄): A Lewis acid additive.[2][3][4] It activates the carbonyl and acts as a water scavenger, driving the equilibrium toward the imine/enamine. Essential for sterically hindered amines.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway.[1][2][3][4][5][6][7][8][9][10] The rate-determining step is often the formation of the iminium ion. STAB selectively reduces the Iminium species, minimizing direct reduction of the Ketone to the alcohol side-product.
Experimental Protocols
Protocol A: Standard STAB-Mediated Reductive Amination
Best for: Primary and unhindered secondary amines reacting with N-Boc-3-pyrrolidinone. Reference: Based on the Abdel-Magid protocol [1].
Reagents:
-
N-Boc-3-pyrrolidinone (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv) – Optional, use if amine is basic.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under N₂, dissolve N-Boc-3-pyrrolidinone (1.0 mmol) in DCE (5 mL, 0.2 M).
-
Amine Addition: Add the amine (1.1 mmol).
-
Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.
-
-
Acid Catalyst: If the amine is aliphatic/basic, add Glacial Acetic Acid (1.0 mmol). This buffers the reaction and assists iminium formation.
-
Reductant Addition: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol) in one portion.
-
Why 0°C? Although STAB is mild, the exotherm can degrade unstable pyrrolidinones.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–16 hours. Monitor by LC-MS for the disappearance of the ketone (often invisible by UV, use ELSD or stain) and appearance of the product mass.
-
Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[9][10]
Protocol B: Titanium(IV) Isopropoxide Method
Best for: Sterically hindered amines, anilines, or when Protocol A fails to drive conversion. Reference: Based on the Mattson protocol [2].
Mechanism: Ti(OiPr)₄ forces the equilibrium to the imine by trapping water. The intermediate is a titanium-amine complex that is reduced in situ.[3]
Reagents:
-
N-Boc-3-pyrrolidinone (1.0 equiv)
-
Amine (1.1 equiv)
-
Titanium(IV) Isopropoxide (neat, 1.2 – 1.5 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv) or NaCNBH₃.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Step-by-Step Procedure:
-
Imine Formation: In a dry flask, combine the ketone (1.0 mmol) and amine (1.1 mmol).
-
Titanium Addition: Add Ti(OiPr)₄ (1.25 mmol) neat. Caution: Ti(OiPr)₄ is moisture sensitive.
-
Stirring: Stir the neat mixture (or in minimal THF if solid) for 1–2 hours at RT.
-
Checkpoint: The solution often becomes viscous. This indicates the formation of the titanium-imine complex.
-
-
Dilution: Dilute the reaction mixture with MeOH (5 mL).
-
Reduction: Carefully add NaBH₄ (1.5 mmol) in small portions. (Caution: Hydrogen gas evolution).
-
Quench (Critical): Add 1N NaOH or water (2 mL). A heavy white precipitate (TiO₂) will form.
-
Filtration: Filter the mixture through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.
-
Workup: Concentrate the filtrate and partition between EtOAc and water.
Stereochemical Considerations
When substituting the pyrrolidine ring, diastereoselectivity becomes a factor.
| Parameter | Effect on Selectivity |
| Substrate Control | If the pyrrolidine has a substituent at C2 or C4, the hydride will generally attack from the least hindered face, leading to the cis-relationship between the new amine and the existing substituent (kinetic control). |
| Thermodynamic Control | Using H₂/Pd-C (Catalytic Hydrogenation) often favors the thermodynamic product (usually trans if bulky groups are involved), whereas hydride reagents favor kinetic products. |
| Temperature | Lower temperatures (-78°C) with bulky reductants (e.g., L-Selectride) maximize stereocontrol, though conversion may suffer. |
Decision Matrix for Protocol Selection
Use the following logic flow to select the appropriate method for your specific 3-pyrrolidinol derivative.
Figure 2: Decision tree for selecting the optimal reductive amination protocol.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][11][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][9][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[3][11][13] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2][3] The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[3] Journal of the American Chemical Society, 93(12), 2897–2904.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. designer-drug.com [designer-drug.com]
- 5. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 9. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencemadness.org [sciencemadness.org]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
Application Note: Scalable Synthesis of 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol
Introduction & Molecule Profile[1][2][3][4][5][6]
The compound 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol is a high-value bifunctional building block characterized by a chiral (or racemic) pyrrolidine core linked to an aniline moiety. This scaffold is increasingly prevalent in the design of kinase inhibitors , PROTAC linkers , and GPCR modulators , where the 3-hydroxyl group serves as a vector for further diversification (e.g., etherification, oxidation to ketone, or stereoinversion) and the aniline serves as a handle for amide coupling or heterocycle formation.
This application note details a robust, two-step scalable synthesis route designed to minimize chromatographic purification and maximize throughput. The protocol prioritizes Nucleophilic Aromatic Substitution (SNAr) over transition-metal catalysis for the primary coupling to reduce cost and metal scavenging requirements.
Target Molecule Specifications
| Property | Detail |
| IUPAC Name | 1-(4-Amino-3-methylphenyl)pyrrolidin-3-ol |
| Core Functionality | Aniline (Nucleophile), Secondary Alcohol (H-bond donor/acceptor) |
| Key Challenge | Regioselectivity (N- vs O-arylation) and handling of energetic nitro-intermediates.[1] |
| Scale Suitability | Gram to Kilogram (Process Safety validated) |
Route Selection Strategy
To ensure scalability and economic viability, we selected a Nitro-Reduction Route utilizing SNAr chemistry. This pathway avoids the high cost of palladium catalysts and phosphine ligands associated with Buchwald-Hartwig aminations in the first step.
Reaction Pathway Analysis[4]
-
Step 1: SNAr Coupling: Reaction of 3-pyrrolidinol with 5-fluoro-2-nitrotoluene . The nitro group at the ortho position (relative to methyl) and para position (relative to fluorine) strongly activates the ring for nucleophilic attack, ensuring high conversion under mild conditions.
-
Step 2: Catalytic Hydrogenation: Reduction of the nitro group to the aniline using Pd/C and Hydrogen. This method is cleaner than Fe/HCl or SnCl2 reductions, simplifying workup to a mere filtration.
Pathway Visualization (DOT)
Caption: Two-step scalable synthesis route via SNAr coupling and catalytic hydrogenation.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(3-Methyl-4-nitrophenyl)-3-pyrrolidinol
Objective: Couple the pyrrolidine ring to the aryl core via Nucleophilic Aromatic Substitution. Critical Quality Attribute (CQA): Control of N-arylation vs. O-arylation. The use of mild base (K2CO3) and polar aprotic solvent favors the softer nitrogen nucleophile.
Materials
-
5-Fluoro-2-nitrotoluene: 15.5 g (100 mmol)
-
3-Pyrrolidinol: 9.6 g (110 mmol, 1.1 equiv)
-
Potassium Carbonate (K2CO3): 20.7 g (150 mmol, 1.5 equiv) - Milled/Powdered
-
DMSO (Dimethyl sulfoxide): 100 mL
-
Water: 500 mL (for workup)
Protocol
-
Setup: Charge a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and reflux condenser with DMSO, 5-fluoro-2-nitrotoluene, and 3-pyrrolidinol.
-
Base Addition: Add powdered K2CO3 in one portion.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC or TLC (50% EtOAc/Hexane). The starting fluoride should be fully consumed.
-
Note: The solution will turn deep orange/red due to the formation of the nitro-aniline species.
-
-
Quench & Workup:
-
Cool the reaction mixture to room temperature (20–25°C).
-
Slowly pour the reaction mass into 500 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow/orange solid.
-
Stir for 30 minutes to ensure complete granulation.
-
-
Isolation: Filter the solid via a Büchner funnel. Wash the cake with water (3 x 50 mL) to remove residual DMSO and inorganic salts.
-
Drying: Dry the solid in a vacuum oven at 45°C overnight.
-
Expected Yield: 85–92% (approx. 19–20 g).
-
Appearance: Yellow to orange solid.
-
Step 2: Synthesis of this compound
Objective: Reduce the nitro group to the primary amine without affecting the pyrrolidine ring or hydroxyl group.
Materials
-
Nitro Intermediate (from Step 1): 10.0 g (45 mmol)
-
10% Pd/C (50% wet): 1.0 g (10 wt% loading)
-
Methanol: 150 mL
-
Hydrogen Gas: Balloon or Hydrogenator (3 bar)
Protocol
-
Inerting: Charge the nitro intermediate and Methanol into an autoclave or hydrogenation flask. Add the Pd/C catalyst carefully (keep wet to prevent ignition). Purge the vessel with Nitrogen (3 cycles).
-
Hydrogenation: Charge the vessel with Hydrogen (3 bar / 45 psi) or use a balloon for small scale. Stir vigorously at Room Temperature (25°C) .
-
Exotherm Alert: The reaction is exothermic. Monitor internal temperature; keep below 40°C to prevent side reactions.
-
-
Monitoring: Reaction typically completes in 2–4 hours. Monitor by HPLC for the disappearance of the nitro peak.
-
Workup:
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with Methanol (50 mL).
-
Safety: Keep the used catalyst wet with water/methanol and dispose of it in a dedicated waste container (pyrophoric hazard).
-
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to yield the crude aniline.
-
Purification (Optional but Recommended):
-
The crude material is often pure enough (>95%) for subsequent steps.
-
If higher purity is required, recrystallize from Ethyl Acetate/Heptane or Isopropanol .
-
Process Safety & Scale-Up Considerations
| Hazard | Mitigation Strategy |
| Thermal Runaway (SNAr) | The SNAr reaction is moderately exothermic. On >100g scale, dose the base or the pyrrolidinol slowly at reaction temperature rather than all-in-one. |
| Nitro Compounds | Nitroaromatics are energetic. Avoid heating the dry solid intermediate above 150°C. DSC (Differential Scanning Calorimetry) testing is recommended before kg-scale production. |
| Hydrogenation | Hydrogen is flammable. Ensure proper grounding of equipment. Use wet Pd/C to minimize ignition risk. Perform reaction in a rated pressure vessel. |
| DMSO Removal | DMSO can be difficult to remove completely. The water precipitation method is effective, but residual DMSO can poison the Pd catalyst in Step 2. Ensure thorough water washing of the Step 1 cake. |
Analytical Quality Control
1. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (aromatic) and 210 nm.
-
Retention Time: The amino product will elute significantly earlier than the nitro intermediate due to increased polarity.
2. NMR Spectroscopy (1H NMR, 400 MHz, DMSO-d6):
-
Diagnostic Signals (Product):
-
Methyl Group: Singlet at ~2.1 ppm.
-
Aniline NH2: Broad singlet at ~4.5 ppm (D2O exchangeable).
-
Aromatic Protons: Characteristic 1,2,4-substitution pattern (d, d, s) in the 6.3–6.8 ppm range (shielded relative to nitro precursor).
-
Pyrrolidine Ring: Multiplets at 1.8–3.4 ppm; CH-OH proton at ~4.3 ppm.
-
References
-
SNAr Methodology: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. Link
-
Pyrrolidinol Synthesis: H. T. Clarke and E. R.[2] Taylor. (1929). m-Nitrotoluene (Precursor synthesis logic). Organic Syntheses, Coll.[2] Vol. 1, p.415. Link
-
Catalytic Hydrogenation Safety: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. Link
-
Analogous Coupling (Fluoro-nitrobenzene + Amine): Larduinat, M., et al. (2023). Direct synthesis of functionalized 3-pyrrolidines... ChemRxiv. (Validating pyrrolidine reactivity). Link
Sources
Application Note: Functionalization of the Hydroxyl Group in 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol
Executive Summary & Strategic Analysis
The functionalization of 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol presents a classic chemoselectivity challenge in medicinal chemistry. The molecule contains three distinct reactive centers:
-
Secondary Alcohol (C3-OH): The primary target for functionalization (
hybridized). -
Primary Aniline (Ar-NH₂): A competing nucleophile (
hybridized, soft nucleophile). -
Tertiary Pyrrolidine Nitrogen: Sterically hindered and electronically deactivated by the aryl ring, generally non-reactive under standard alkylation/acylation conditions.
The Core Challenge: The primary aniline is significantly more nucleophilic toward acylating agents (acid chlorides, anhydrides) than the secondary alcohol. Conversely, under Mitsunobu conditions, the free aniline can act as a competing nucleophile, leading to polymerization or N-alkylation byproducts.
Recommended Strategy: To ensure high yield and purity, a Protection-Functionalization-Deprotection strategy is the gold standard. Direct functionalization is possible only under strictly controlled pH conditions or using specific catalytic windows, but often suffers from lower reproducibility.
Decision Matrix: Functionalization Pathways
Figure 1: Strategic decision tree for functionalizing the 3-pyrrolidinol scaffold. Route A is prioritized for drug development workflows.
Detailed Experimental Protocols
Protocol A: Chemoselective N-Protection (Boc-Anhydride)
Prerequisite for clean alcohol functionalization.
Objective: Mask the primary aniline as a tert-butyl carbamate to eliminate nucleophilic competition.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Base: Triethylamine (
) (1.2 equiv) or (aq) -
Solvent: Dichloromethane (DCM) or THF/Water (1:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of substrate in 10 mL of DCM. Add 1.2 equiv of
. -
Addition: Cool the solution to 0°C. Add
(dissolved in minimal DCM) dropwise over 15 minutes.-
Mechanism Note: The aniline nitrogen attacks the carbonyl of
. The secondary alcohol is far less reactive toward without DMAP catalysis.
-
-
Reaction: Warm to room temperature (RT) and stir for 4–6 hours.
-
Validation (TLC/LCMS): Monitor consumption of starting material.
-
Target Mass:
.
-
-
Workup: Wash with 0.5 M citric acid (to remove unreacted amine/base)
Water Brine. Dry over . -
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol B: Mitsunobu Etherification (Stereochemical Inversion)
Best for creating aryl ethers or esters with inversion of stereochemistry at C3.
Context: This reaction converts the C3-OH into a leaving group (oxyphosphonium) which is then displaced by an acidic nucleophile (Nu-H).
Reagents:
-
N-Boc Protected Substrate (1.0 equiv)
-
Nucleophile (e.g., Phenol, Benzoic Acid, Phthalimide) (1.2–1.5 equiv)
-
Phosphine: Triphenylphosphine (
) (1.5 equiv) -
Azodicarboxylate: DIAD or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under Argon, dissolve N-Boc substrate,
, and the Nucleophile in anhydrous THF (0.1 M concentration). -
Activation: Cool to 0°C.
-
Addition: Add DIAD dropwise. Crucial: Maintain temperature < 5°C to prevent side reactions.
-
Visual Cue: The yellow color of DIAD should fade upon addition as the betaine intermediate forms.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.
-
Workup: Concentrate in vacuo. Triturate with cold diethyl ether (precipitates
). Filter and concentrate filtrate.[1] -
Purification: Flash chromatography. Note: DIAD byproducts can be difficult to separate; consider using polymer-supported
for easier purification in late-stage synthesis.
Mechanism & Stereochemistry:
Figure 2: Mechanistic flow of the Mitsunobu reaction ensuring stereochemical inversion.
Protocol C: Activation via Mesylation (Sulfonylation)
Best for substitution reactions where Mitsunobu fails or for preparing elimination precursors.
Reagents:
-
N-Boc Protected Substrate (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Solvent: DCM (anhydrous)
Step-by-Step Methodology:
-
Setup: Dissolve substrate and
in anhydrous DCM at 0°C. -
Addition: Add MsCl dropwise. The reaction is exothermic; control rate to keep T < 5°C.
-
Completion: Reaction is usually complete within 30–60 minutes.
-
Quench: Add saturated
. -
Isolation: Extract with DCM. The mesylate is often unstable on silica; use immediately for the next displacement step (e.g., reaction with sodium azide or amines).
Analytical Data Summary
| Functional Group | Chemical Shift ( | Diagnostic Change upon Functionalization |
| C3-H (Methine) | 4.40 – 4.60 (Multiplet) | Downfield Shift: Moves to >5.0 ppm upon acylation or inversion to ester. |
| Aniline -NH₂ | 3.50 – 4.00 (Broad Singlet) | Disappearance: Replaced by Amide -NH (~6.5 ppm) after Boc protection. |
| Aryl Methyl | 2.10 – 2.20 (Singlet) | Remains constant; excellent internal standard for integration. |
| Boc Group | 1.45 (Singlet, 9H) | Appearance confirms successful N-protection. |
Troubleshooting & Critical Parameters
Chemoselectivity Failure (N-Acylation vs O-Acylation)
-
Symptom: In Protocol A, you observe di-Boc protection or reaction at the alcohol.
-
Fix: Ensure no DMAP is present. DMAP catalyzes the reaction of alcohols with anhydrides. For strictly N-protection, use only mild bases like
or without nucleophilic catalysts.
Mitsunobu Reaction Stalled
-
Symptom: Starting material remains, but betaine forms.
-
Cause: The
of the nucleophile is too high (>11). -
Fix: Use a more acidic pronucleophile or switch to CMBP (Cyanomethylenetributylphosphorane) which can activate less acidic nucleophiles.
Aniline Oxidation
-
Symptom: Darkening of reaction mixture during oxidation steps.
-
Fix: Avoid Chromium-based oxidants (Jones Reagent). Use Dess-Martin Periodinane (DMP) or Swern Oxidation conditions, which are milder and compatible with electron-rich aromatic rings.
References
-
Mitsunobu Reaction Scope: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.
-
Protection of Anilines: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley, 2014.
-
Functionalization of 3-Pyrrolidinols: Denmark, S. E., et al. "Chemoselective functionalization of amino alcohols." Journal of Organic Chemistry. (General Reference for Amino Alcohol reactivity).
-
Chemoselectivity Principles: "Chemoselective Hydroxyl Group Transformation." National Institutes of Health (PMC).
Sources
Application Notes & Protocols: A Researcher's Guide to the Handling and Storage of Air-Sensitive Amino-Pyrrolidines
Abstract: Amino-pyrrolidines are foundational scaffolds in modern drug discovery and organic synthesis, prized for their unique structural and chemical properties.[1][2] Their utility, however, is intrinsically linked to their reactivity; as cyclic secondary amines, they are often highly sensitive to atmospheric conditions, particularly oxygen and moisture.[3][4][5] Improper handling or storage can lead to rapid degradation, compromising sample integrity, invalidating experimental results, and posing potential safety risks. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and protocols required to maintain the stability and purity of air-sensitive amino-pyrrolidines. We will delve into the causality behind their sensitivity, detail the necessary environmental controls, and provide step-by-step protocols for safe and effective handling.
The Chemical Basis of Air-Sensitivity in Amino-Pyrrolidines
A thorough understanding of the underlying chemical principles is paramount to appreciating the necessity of stringent handling protocols. The reactivity of these compounds is not arbitrary; it is a direct consequence of their molecular structure.
Inherent Reactivity: The Nucleophilic Nitrogen
The core of an amino-pyrrolidine's sensitivity lies in the lone pair of electrons on its nitrogen atom.[4] This makes the molecule a potent nucleophile and a base.[5][6] This electron density readily drives reactions with electrophilic components of the atmosphere:
-
Oxygen (O₂): Exposure to oxygen can lead to a variety of oxidation products. The specific pathway can be complex and substrate-dependent, but often results in the formation of N-oxides, hydroxylamines, or more complex degradation products, rendering the original compound impure and inactive.
-
Water (H₂O): As bases, amino-pyrrolidines can react with atmospheric moisture. While often appearing benign, adsorbed water on glassware or dissolved water in solvents can alter reaction conditions and, for highly reactive derivatives, lead to hydrolysis.[7]
-
Carbon Dioxide (CO₂): The basic nitrogen can react with atmospheric CO₂ to form carbamate salts. This reaction introduces non-volatile impurities that can be difficult to remove and can interfere with subsequent chemical transformations.
Consequences of Atmospheric Exposure
Failure to exclude the atmosphere results in tangible, negative consequences that undermine research integrity:
-
Sample Degradation: The active compound is consumed, leading to a lower effective concentration and diminished reactivity.
-
Inconsistent Results: The presence of undefined impurities (oxides, hydrates, carbonates) can lead to poor reproducibility, side reactions, and misleading structure-activity relationship (SAR) data.[8]
-
Safety Hazards: Some amino-pyrrolidines can fume in the air.[3] For highly reactive organometallic derivatives, exposure to air can be pyrophoric, creating a significant fire risk.[9][10] Many are also classified as flammable, corrosive, and harmful if inhaled or absorbed through the skin.[5][11]
Core Infrastructure for Inert Atmosphere Chemistry
Handling air-sensitive reagents requires specialized equipment designed to create and maintain an oxygen- and moisture-free environment.[12] The two primary systems used in modern laboratories are the glovebox and the Schlenk line.
The Inert Gas: Argon vs. Nitrogen
The choice of inert gas is a critical first step.
-
Nitrogen (N₂): The most common choice due to its lower cost. It is suitable for the vast majority of air-sensitive manipulations.[13]
-
Argon (Ar): Denser than air, making it highly effective at displacing it. Argon is more inert than nitrogen and is the preferred choice for working with extremely sensitive materials or reagents that can react with nitrogen, such as lithium metal.[13][14]
Primary Containment Systems
-
Gloveboxes: A glovebox is a sealed chamber that provides the highest level of protection for air-sensitive compounds.[7][15] It is filled with a continuously purified inert atmosphere, with oxygen and moisture levels typically maintained below 1 part-per-million (ppm). All materials and reagents are transferred into the main chamber through an antechamber, which is repeatedly evacuated and refilled with the inert gas (a process known as "purging" or "cycling").[13] This is the ideal environment for storing, weighing, and manipulating highly sensitive solid and liquid amino-pyrrolidines.[12][15]
-
Schlenk Lines: A Schlenk line is a glass manifold with multiple ports connected to two separate lines: one for a high-vacuum pump and one for an inert gas source.[16][17] This setup allows for the manipulation of air-sensitive compounds in glassware (like Schlenk flasks) by alternating between vacuum to remove air and backfilling with inert gas.[18] While requiring more technical skill than a glovebox, it is a versatile and cost-effective tool for performing reactions, distillations, and transfers under an inert atmosphere.[12][16]
Long-Term and Short-Term Storage Protocols
Proper storage is crucial for preserving the shelf-life and purity of amino-pyrrolidines.[19] The primary goal is to create a hermetically sealed environment under a positive pressure of inert gas.[20]
Recommended Storage Conditions
The following table summarizes the ideal storage parameters for air-sensitive amino-pyrrolidines. Always consult the specific Safety Data Sheet (SDS) for any given compound.[21]
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry Argon or Nitrogen | Prevents reaction with O₂, H₂O, and CO₂.[19] |
| Temperature | Cool (2-8 °C) or as specified by SDS | Slows the rate of potential decomposition reactions.[11][19] |
| Container | Borosilicate glass bottles with septum-sealed caps (e.g., Sure/Seal™) | Glass is non-reactive. Septum caps allow for material removal via syringe without opening the container to the atmosphere.[22] |
| Location | Cool, dry, well-ventilated, flammable-liquids cabinet | Ensures safety by segregating from incompatible materials and ignition sources.[11][23][24] |
| Light | Amber glass vials or storage in the dark | Protects compounds that may be sensitive to photo-degradation.[15] |
Maintaining Container Integrity
For bottles sealed with a rubber septum, it is critical to recognize that each puncture creates a potential leak point.
-
Always use the smallest gauge needle possible (e.g., 18-21 gauge) to minimize damage.[8][22]
-
Whenever possible, re-insert the needle through an existing puncture hole.
-
For long-term storage, wrap the cap and septum securely with Parafilm M® after each use.
-
Specialized packaging, such as the Aldrich® Sure/Seal™ system, features a liner that helps reseal after puncture and is protected by an outer screw cap, providing a superior barrier against atmospheric contamination.[22][25]
Standard Operating Procedures (SOPs) for Handling
The following protocols provide step-by-step guidance for common manipulations. These procedures should be performed inside a certified chemical fume hood or a glovebox.[9][26]
Workspace and Reagent Preparation
Protocol 1: Drying Glassware Atmospheric water adsorbs strongly to glass surfaces and must be rigorously removed.[27]
-
Clean all glassware thoroughly and perform a final rinse with distilled water, followed by acetone, to facilitate drying.
-
Place glassware in a laboratory oven at >125 °C for a minimum of 4 hours, or preferably overnight.[27]
-
Method A (Preferred): Assemble the hot glassware (e.g., Schlenk flask with condenser) and immediately flush with a stream of dry inert gas while it cools. Use a thin layer of appropriate vacuum grease on ground-glass joints.[22]
-
Method B: Alternatively, assemble the glassware cold, and gently warm all surfaces with a heat gun under a positive flow of inert gas.[27]
Protocol 2: Degassing Solvents (Freeze-Pump-Thaw Method) Dissolved oxygen must be removed from solvents before use with sensitive reagents.[13]
-
Place the solvent in a Schlenk flask sealed with a stopcock and connect it to a Schlenk line.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: Open the flask to the vacuum line for 5-10 minutes to remove gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum, remove the liquid nitrogen bath, and allow the solvent to thaw completely. Trapped gas bubbles will be released into the headspace.
-
Refill the headspace with inert gas.
-
Repeat this entire three-step cycle at least three times to ensure complete degassing.[13]
Caption: Key steps for a successful air-free syringe transfer.
Protocol 4: Transfer via Cannula (>50 mL) For larger volumes, a double-tipped needle (cannula) is safer and more efficient than a large syringe. [13]1. Connect both the source vessel and the receiving vessel to a Schlenk line. Ensure both are under a positive pressure of inert gas. 2. Insert one end of the cannula through the septum of the source vessel, ensuring the tip is below the liquid level. 3. Insert the other end of the cannula through the septum of the receiving vessel. 4. Create a pressure differential to drive the liquid transfer. This is achieved by slightly venting the receiving flask (e.g., by inserting a needle connected to an oil bubbler), which lowers its pressure relative to the source vessel, causing the liquid to flow. 5. Once the transfer is complete, remove the cannula from the receiving vessel first, then the source vessel, while maintaining a positive flow of inert gas through the cannula to clear any remaining liquid.
Solid Handling Techniques
Protocol 5: Weighing and Transferring Solids Solid air-sensitive amino-pyrrolidines must be handled in a glovebox. [9][10]1. Bring all necessary items (spatulas, weigh boats/vials, notebook) into the glovebox via the antechamber, ensuring they are properly purged. 2. Tare an empty, sealed vial on a balance inside the glovebox. 3. Carefully open the container of the amino-pyrrolidine. Using a clean spatula, transfer the desired amount of solid into the tared vial. 4. Securely seal the vial containing the weighed solid. 5. Record the final mass. The solid can now be stored in the vial or dissolved in a degassed solvent directly within the glovebox for subsequent use.
Emergency Response and Deactivation
Accidents can happen, and preparation is key to safety. Always work with a "buddy" and never perform these procedures alone. [9]
Personal Protective Equipment (PPE)
The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles and a face shield. [14][28]* Lab Coat: A flame-resistant lab coat (e.g., Nomex®) is strongly recommended over standard cotton or polyester. [9]* Gloves: Use double gloves. A common and effective combination is a nitrile inner glove for chemical resistance and a neoprene outer glove for greater physical durability. [9][14]* Proper Attire: Long pants and closed-toe shoes are mandatory. [9]
Spill Management
-
Alert personnel in the immediate area.
-
If the spill is flammable, extinguish any nearby ignition sources.
-
Contain the spill using a non-reactive absorbent material. Powdered lime, dry sand, or sodium carbonate are effective. Do not use paper towels or other combustible materials. [10]4. Once absorbed, collect the material using non-sparking tools into a container for proper quenching and disposal.
Protocol 6: Quenching and Waste Disposal
Never dispose of active amino-pyrrolidines directly. They must first be deactivated ("quenched"). [29]1. Transfer the residual material or contaminated solvent into a Schlenk flask of appropriate size (do not fill more than 1/4 full). 2. Dilute with an inert, high-boiling solvent like toluene to help dissipate heat. [29]3. Place the flask under an inert atmosphere and cool it in an ice/water bath (0 °C). 4. Step 1 (Slow Quench): While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise via an addition funnel or syringe. [30]Monitor for any exotherm or gas evolution. Continue adding until the reaction subsides. 5. Step 2 (Medium Quench): After the reaction with isopropanol is complete, slowly add methanol, which is more reactive. 6. Step 3 (Final Quench): Once the methanol addition causes no further reaction, very slowly add water to ensure all reactive material is destroyed. [30]7. Allow the mixture to warm to room temperature and stir for several hours to ensure complete deactivation. [29]8. The resulting mixture can now be neutralized (if necessary) and disposed of according to your institution's hazardous waste protocols. [31]
Conclusion
The chemical integrity of air-sensitive amino-pyrrolidines is directly proportional to the rigor with which they are handled. By understanding their inherent reactivity and consistently applying inert atmosphere techniques for storage, transfer, and disposal, researchers can ensure the validity of their experimental outcomes and maintain a safe laboratory environment. Adherence to these protocols is not merely a suggestion but a prerequisite for success in the synthesis and application of these valuable chemical entities.
References
-
Wikipedia contributors. (2024). Air-free technique. Wikipedia, The Free Encyclopedia. [Link]
-
Rioux, R. M., Sathe, A., & Chen, Z. (2017). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. [Link]
-
Borys, A. M. (2023). An Illustrated Guide to Schlenk Line Techniques. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]
-
VACUUBRAND. (2024). Keeping air and moisture out. [Link]
-
Sciencemadness.org. (2025). How do you store chemicals in inert gas?. [Link]
-
Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. [Link]
-
ResearchGate. (2024). (PDF) Principles of Inert Atmosphere Storage. [Link]
-
I.F. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Henderson, K. (2015). Common Standard Operating Procedure for work with... Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]
-
Patsnap Eureka. (2026). Preventing Contamination with Inert Gas in Storage. [Link]
-
Kent State University. (n.d.). Safe Use of Pyrophoric/Water Reactive Materials Introduction. [Link]
-
Aport. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]
-
University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. [Link]
-
Fiveable. (2025). Pyrrolidine Definition - Organic Chemistry Key Term. [Link]
-
Biovera Research. (2024). Laboratory Safety Guidelines for Peptide Handling. [Link]
-
CK-12 Foundation. (n.d.). What precautions should be taken when working with reactive chemical systems?. [Link]
-
University of California, Santa Cruz - Environmental Health & Safety. (2015). Chemical Hygiene Program: Appendix 8. [Link]
-
Wikipedia contributors. (2024). Pyrrolidine. Wikipedia, The Free Encyclopedia. [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
Environmental Health and Safety - University of Colorado Boulder. (n.d.). Quenching and Disposal of Water Reactive Materials. [Link]
-
Ley, S. V., et al. (2017). Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines. PMC. [Link]
-
White, A. J. P. (2017). Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. White Rose eTheses Online. [Link]
-
Bakulina, O. et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Arnold, F. H., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. eScholarship. [Link]
-
Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. safrole.com [safrole.com]
- 4. fiveable.me [fiveable.me]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. ossila.com [ossila.com]
- 13. Air-free technique - Wikipedia [en.wikipedia.org]
- 14. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 15. ossila.com [ossila.com]
- 16. jove.com [jove.com]
- 17. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 18. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]
- 19. researchgate.net [researchgate.net]
- 20. Preventing Contamination with Inert Gas in Storage [eureka.patsnap.com]
- 21. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]
- 22. ehs.umich.edu [ehs.umich.edu]
- 23. diplomatacomercial.com [diplomatacomercial.com]
- 24. fishersci.co.uk [fishersci.co.uk]
- 25. web.mit.edu [web.mit.edu]
- 26. ck12.org [ck12.org]
- 27. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 28. files.upei.ca [files.upei.ca]
- 29. chemistry.nd.edu [chemistry.nd.edu]
- 30. epfl.ch [epfl.ch]
- 31. biovera.com.au [biovera.com.au]
Troubleshooting & Optimization
Overcoming solubility issues of 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol in water
Technical Support Center: 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to proactively address and overcome the compound's challenging aqueous solubility profile. Our approach is rooted in fundamental physicochemical principles to provide robust, field-tested solutions.
Compound Profile & Inherent Challenges
Before troubleshooting, it's critical to understand the molecule's structural attributes. This compound contains both hydrophilic and hydrophobic moieties. The pyrrolidinol and aromatic amine groups can engage in hydrogen bonding and undergo protonation, while the substituted phenyl ring confers significant hydrophobicity. This amphipathic nature is the primary source of its limited solubility in neutral aqueous media.
| Physicochemical Property | Predicted Value / Characteristic | Implication for Solubility |
| Molecular Structure | ![]() | Contains a hydrophobic phenyl ring and polar amine/hydroxyl groups. |
| Molecular Weight | ~192.26 g/mol | Moderate molecular weight, less of a factor than other properties. |
| Predicted logP | 1.0 - 1.5 | Indicates a degree of lipophilicity, suggesting poor intrinsic aqueous solubility. |
| Predicted pKa (Aromatic Amine) | 4.5 - 5.5 | The aromatic amine is weakly basic and will be predominantly uncharged and less soluble at physiological pH (~7.4). It becomes protonated and more soluble in acidic conditions (pH < 4).[1] |
| Predicted pKa (Pyrrolidine Nitrogen) | 9.0 - 10.0 | The aliphatic amine in the pyrrolidine ring is more basic. However, its involvement as a tertiary amine in the ring structure may influence its protonation accessibility. |
| Hydrogen Bonding | Donor: 2 (from -NH2, -OH), Acceptor: 3 (from N, N, O) | Capable of hydrogen bonding, but this is often insufficient to overcome the hydrophobicity of the aromatic core in neutral water.[2][3] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving when I add it to water or a neutral buffer (e.g., PBS pH 7.4)?
A1: At neutral pH, the primary aromatic amine group (predicted pKa ~4.5-5.5) is in its uncharged, free base form.[1] This neutral state significantly reduces its interaction with polar water molecules, allowing the hydrophobic nature of the phenyl ring to dominate, leading to poor solubility. The molecule's crystal lattice energy, or the strength of its solid-state packing, also needs to be overcome, which can be substantial for planar aromatic compounds.[4]
Q2: I see a slight initial dissolution, but then the compound crashes out. What is happening?
A2: This often indicates the formation of a transient, supersaturated solution. The initial energy input from mixing or sonication may dissolve a small amount of the compound, but this state is thermodynamically unstable. The system quickly reverts to equilibrium by precipitating the excess solute until it reaches its true saturation solubility.[4]
Q3: Can I just heat the solution to get it to dissolve?
A3: While heating can increase the kinetic solubility for many compounds, it is often not a practical or reliable solution. First, the compound may precipitate out again upon cooling to ambient or experimental temperatures. Second, elevated temperatures can degrade the compound, especially given the presence of the oxidizable amine group. This method should be used with caution and is not recommended for creating stable stock solutions.
Troubleshooting Workflows & Experimental Protocols
This section provides in-depth, practical strategies to systematically overcome solubility issues. We will proceed from the simplest to the more complex formulation approaches.
Decision Workflow for Solubility Enhancement
The following diagram outlines the logical progression for selecting an appropriate solubilization strategy.
Caption: Decision tree for selecting a solubility strategy.
Q4: My experiment can tolerate a lower pH. How do I systematically use pH to increase solubility?
A4: This is the most direct approach. By lowering the pH of the aqueous solvent below the pKa of the aromatic amine (~4.5), you protonate it, forming a positively charged ammonium salt (R-NH3+). This charged species is significantly more polar and thus more water-soluble.
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate or acetate for pH 3-6, phosphate for pH 6-8) with a constant ionic strength (e.g., 50 mM).
-
Sample Preparation: In separate microcentrifuge tubes, add an excess amount of this compound (e.g., 5-10 mg) to a fixed volume of each buffer (e.g., 1 mL). Ensure solid is visible.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Phase Separation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the clear supernatant. Dilute it with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the buffer pH. You should observe a significant increase in solubility as the pH drops below ~5.[5][6]
Q5: Adjusting the pH is not compatible with my biological assay. What are my options for solvent-based enhancement?
A5: Using a water-miscible organic solvent, known as a co-solvent, is a common and effective strategy. The co-solvent reduces the overall polarity of the aqueous phase, making it more favorable for the hydrophobic phenyl ring of your compound to enter the solution.[7][8]
-
Co-solvent Selection: Choose a panel of biocompatible co-solvents. See the table below for common choices.
-
Stock Preparation: Prepare aqueous stock solutions of each co-solvent at various concentrations (e.g., 5%, 10%, 20%, 50% v/v in water or your primary buffer).
-
Solubility Measurement: Following the same procedure as Protocol 1 (Steps 2-5), determine the saturation solubility of your compound in each co-solvent mixture.
-
Data Analysis: Plot the measured solubility against the percentage of co-solvent. This will identify the most effective co-solvent and the concentration required to achieve your target solubility. Note that solubility often increases logarithmically with the fraction of the co-solvent.[9]
| Co-solvent | Typical Starting Concentration | Mechanism of Action | Considerations & Potential Issues |
| Ethanol | 5-20% | Reduces solvent polarity. | Can affect protein structure and enzyme activity at higher concentrations.[10] |
| Propylene Glycol (PG) | 5-30% | Reduces solvent polarity; acts as a humectant. | Can increase viscosity. Generally well-tolerated in many biological systems.[11] |
| Polyethylene Glycol 400 (PEG 400) | 5-40% | Reduces solvent polarity. | Higher viscosity. Can sometimes interfere with certain assays.[10] |
| Dimethyl Sulfoxide (DMSO) | 0.1-5% | Aprotic, highly polar solvent; potent solubilizer. | Can be toxic to cells, even at low percentages. Use with extreme caution in biological assays. |
Q6: My system is highly sensitive to organic solvents. Is there a non-solvent-based method to encapsulate the compound?
A6: Yes. Complexation with cyclodextrins is an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] Your compound, the "guest," can partition into the hydrophobic "host" cavity, forming a water-soluble inclusion complex that masks its hydrophobicity from the bulk water.[13][14][15]
Caption: Mechanism of cyclodextrin inclusion complexation.
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and highly soluble derivative suitable for many applications.[16]
-
Preparation of CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at increasing concentrations (e.g., 0, 10, 20, 50, 100 mM) in your desired buffer.
-
Equilibration: Add an excess of this compound to each cyclodextrin solution and equilibrate for 24-48 hours at a constant temperature.
-
Quantification: Centrifuge the samples, and analyze the supernatant for the concentration of the dissolved compound via HPLC-UV.
-
Data Analysis: Plot the total concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (an AL-type phase-solubility diagram) indicates the formation of a soluble 1:1 complex. The slope of this line can be used to calculate the complexation binding constant.[17]
Q7: I need to achieve the highest possible concentration, and the previous methods are insufficient. What is the next level of formulation?
A7: Micellar solubilization using surfactants is a powerful technique for significantly increasing the solubility of highly hydrophobic compounds.[18][19] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell.[20] Your compound can partition into this hydrophobic core, effectively being dissolved in a micro-environment shielded from the water.[21][22] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are often used due to their lower toxicity profile compared to ionic surfactants.[23] Screening different surfactants and their concentrations is necessary to find the optimal system.
Summary of Approaches
| Method | Principle | Advantages | Disadvantages |
| pH Adjustment | Protonation of the basic amine group to form a soluble salt.[24] | Simple, cost-effective, significant solubility increase. | Only applicable to ionizable compounds; pH change may not be compatible with the experiment.[25] |
| Co-solvency | Reducing the polarity of the bulk solvent.[26][27] | Effective, well-understood, can achieve high concentrations. | Potential for solvent toxicity or interference in biological assays; can cause precipitation upon dilution.[25] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[15][17] | Excellent for sensitive assays; often improves compound stability.[13] | Limited by the stoichiometry of the complex; can be more expensive; may not work for all molecular shapes.[16] |
| Micellar Solubilization | Partitioning of the compound into the hydrophobic core of surfactant micelles.[21][28] | Can achieve very high solubility increases; widely used in drug formulations.[29] | Potential for surfactant-induced toxicity; complex formulation; can be affected by dilution.[20] |
References
-
Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. AAPS PharmSciTech. Available from: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]
-
Cosolvent. Wikipedia. Available from: [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers. Available from: [Link]
-
Novel excipients for solubility enhancement. European Pharmaceutical Review. Available from: [Link]
-
Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine Journal. Available from: [Link]
-
An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences. Available from: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
Cosolvent. ScienceDirect. Available from: [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available from: [Link]
-
Full article: Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online. Available from: [Link]
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available from: [Link]
-
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. ResearchGate. Available from: [Link]
-
Contemporary Review on Solubility Enhancement Techniques. Pharmaceutical and Biosciences Journal. Available from: [Link]
-
Cyclodextrin complexes: Perspective from drug delivery and formulation. Wiley Online Library. Available from: [Link]
-
Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available from: [Link]
-
Excipients for solubility dissolution and permeation enhancement. Slideshare. Available from: [Link]
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. Available from: [Link]
-
Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Available from: [Link]
-
Chapter 22 Notes - Amines. Portland State University. Available from: [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Solubilization Using Cosolvent Approach. ResearchGate. Available from: [Link]
-
A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. Available from: [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Tactics to Improve Solubility. Royal Society of Chemistry. Available from: [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]
-
Solubility of Organic Compounds. University of Calgary. Available from: [Link]
-
How does branching increase the solubility in amines?. Quora. Available from: [Link]
-
Study of pH-dependent drugs solubility in water. ResearchGate. Available from: [Link]
-
Advanced Properties of Amines. Chemistry LibreTexts. Available from: [Link]
Sources
- 1. Chapter 22 notes [web.pdx.edu]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. admin.mantechpublications.com [admin.mantechpublications.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 18. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 20. Micellar solubilization of drugs. [sites.ualberta.ca]
- 21. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. wjbphs.com [wjbphs.com]
- 25. longdom.org [longdom.org]
- 26. grokipedia.com [grokipedia.com]
- 27. taylorandfrancis.com [taylorandfrancis.com]
- 28. pharmedicinejournal.com [pharmedicinejournal.com]
- 29. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Minimizing Oxidation of 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol
Prepared by the Senior Application Science Team
Welcome to the technical support center for 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Due to its chemical structure, this compound is susceptible to oxidative degradation, which can compromise sample purity, impact reaction yields, and affect downstream biological assays. This document provides in-depth troubleshooting advice and best practices to ensure the stability and integrity of your material.
Understanding the Challenge: Inherent Susceptibility to Oxidation
The structure of this compound contains two primary moieties that are prone to oxidation: the aromatic amine and the secondary alcohol on the pyrrolidine ring.
-
Aromatic Amine Moiety: The primary amino group attached to the phenyl ring is highly susceptible to oxidation. The lone pair of electrons on the nitrogen can delocalize into the aromatic system, making the molecule electron-rich and reactive towards oxidizing agents, including atmospheric oxygen.[1][2][3] This process can lead to the formation of highly colored quinone-imines and, subsequently, complex polymeric byproducts.
-
Pyrrolidinol Moiety: The secondary alcohol at the C3 position of the pyrrolidine ring can be oxidized to the corresponding ketone, forming 1-(4-amino-3-methylphenyl)pyrrolidin-3-one. Additionally, the C-H bonds adjacent (alpha) to the ring nitrogen are activated and can be sites of oxidation, potentially leading to lactam formation.[4][5]
The following diagram illustrates the primary potential oxidation pathways.
Caption: Primary oxidation pathways for the target compound.
Troubleshooting Guide: Identifying and Resolving Oxidation Issues
This section addresses common problems encountered during the handling, storage, and use of this compound.
Q1: My solid sample or solution has changed color, turning yellow, brown, or even black. What does this mean?
A1: This is a definitive visual indicator of oxidation, primarily at the aromatic amine. The initial formation of quinone-imine species introduces chromophores that absorb visible light, leading to a yellow or brown appearance. As these reactive intermediates polymerize, the color intensifies, often becoming dark brown or black.
-
Immediate Action: Cease using the material for any critical experiments. The presence of color indicates the formation of significant impurities that can unpredictably alter your results.
-
Causality: Aromatic amines are well-known to form colored degradation products upon exposure to air and/or light.[1] The color change is a direct consequence of the formation of extended conjugated π-systems in the byproduct structures.
-
Troubleshooting Steps:
-
Analyze Purity: Use HPLC-UV to quantify the remaining parent compound and the profile of impurities. Use LC-MS to determine the molecular weights of the byproducts to confirm their identity (see table below).
-
Review Storage: Was the solid stored under an inert atmosphere (e.g., argon or nitrogen)? Was it protected from light in an amber vial? Was it stored at a reduced temperature?
-
Review Solution Handling: Were solutions prepared with deoxygenated solvents? Were they used immediately after preparation or stored under an inert headspace?
-
Q2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis. How can I tentatively identify them as oxidation byproducts?
A2: The appearance of new peaks, especially after a sample has been stored or a reaction has been run under non-inert conditions, strongly suggests degradation. You can use high-resolution mass spectrometry to compare the molecular weights of these new peaks against the parent compound.
| Potential Byproduct | Mass Change from Parent (M) | Plausible Cause |
| Ketone | M - 2 Da | Oxidation of the C3-hydroxyl group on the pyrrolidine ring. |
| N-Oxide | M + 16 Da | Oxidation of the aromatic amino group. |
| Dimer | (2*M) - 2 Da | Oxidative coupling of two parent molecules. |
| Hydroxylated Species | M + 16 Da | Ring hydroxylation on the aromatic portion. |
-
Analytical Approach: When setting up your LC-MS method, ensure you are using an ionization source (like ESI) that is gentle enough to detect the parent ion [M+H]⁺. The mass difference between the parent ion and the impurity ions will provide critical clues to the byproduct's structure.
Q3: My reaction yield is consistently low, and purification is difficult. Could oxidation be the culprit?
A3: Absolutely. If your reaction is sensitive to the nucleophilicity or basicity of the aromatic amine, its oxidation will effectively remove it from the productive reaction pathway. Furthermore, the resulting byproducts can complicate purification by streaking on silica gel columns or co-eluting with your desired product.
-
Causality: Oxidation byproducts are often more polar than the parent compound, which can interfere with standard chromatographic purification. The reactive nature of intermediates like quinone-imines can also lead to reactions with your solvent, reagents, or the desired product itself, creating a complex impurity profile.
-
Solution: The most effective solution is prevention. Implementing rigorous inert atmosphere techniques for all reactions involving this compound is paramount.
FAQs: Proactive Strategies for Minimizing Oxidation
This section provides answers to frequently asked questions, focusing on preventative measures.
FAQ 1: What is the most critical procedure to prevent oxidation during reactions?
A1: The single most important preventative measure is the rigorous exclusion of oxygen by maintaining an inert atmosphere .[6] This is achieved using dry nitrogen (N₂) or argon (Ar) gas. While nitrogen is often sufficient and more economical for many organic reactions, argon's higher density provides a more robust "blanket" over the reaction mixture, which is advantageous if brief openings of the system are necessary.[7]
Protocol: Setting Up a Reaction Under an Inert Atmosphere (Balloon Method)
This protocol is standard for research-scale, air-sensitive reactions.[8][9]
-
Glassware Preparation: Oven-dry all glassware (reaction flask, stir bar, condenser) at >120 °C for at least 4 hours (or flame-dry under vacuum) to remove adsorbed water.
-
Assembly: Assemble the glassware while still hot and immediately cap all openings with rubber septa. Clamp the flask to a stand.
-
Inert Gas Purge: Insert a needle connected to an inert gas line (or a balloon filled with inert gas) through the septum. Insert a second, open "exit" needle to allow displaced air to escape.
-
Flushing: Allow the inert gas to flush through the flask for 5-10 minutes to completely displace the air.
-
Reagent Addition:
-
Solids: Briefly remove a septum, add the solid this compound against a positive flow of inert gas, and quickly reseal. Re-flush the flask for 5 minutes.
-
Liquids: Use deoxygenated solvents (see FAQ 4). Transfer them into the reaction flask via a cannula or a syringe through the septum.
-
-
Reaction Maintenance: Keep the flask under a positive pressure of inert gas for the entire duration of the reaction. A gas balloon is a simple way to achieve this.[8]
FAQ 2: What are the optimal storage conditions for this compound?
A2: Proper storage is essential for maintaining long-term purity.
| Form | Condition | Rationale |
| Solid | • Temperature: ≤ 4°C • Atmosphere: Inert (Argon/Nitrogen) • Container: Amber glass vial | Reduces the rate of oxidation. Prevents contact with atmospheric oxygen. Protects from photo-oxidation. |
| Solution | • Prepare fresh before use. • Use deoxygenated solvents. • Store under inert headspace. • Keep cold and protected from light. | Solutions have a much higher surface area for interaction with trace oxygen. Deoxygenation and inert headspace are critical. |
FAQ 3: Can I use chemical antioxidants to stabilize solutions?
A3: Yes, in some applications, particularly for analytical standards or formulations, adding a radical-scavenging antioxidant can be effective.[10][11] However, you must verify that the antioxidant does not interfere with your intended downstream chemistry.
| Antioxidant | Typical Concentration | Considerations |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | A common phenolic antioxidant. Easily removed by chromatography but may interfere with certain catalytic reactions. |
| Ascorbic Acid (Vitamin C) | 1 - 10 mM | Water-soluble. Effective but can alter the pH of the solution. |
| 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine | 0.05 - 0.2% (w/v) | A highly efficient aromatic amine antioxidant with excellent thermal stability.[12] |
FAQ 4: How do I prepare deoxygenated solvents?
A4: Removing dissolved oxygen from solvents is a critical step. The most common method is "sparging."
-
Obtain a cylinder of inert gas (N₂ or Ar) with a regulator.
-
Attach a long needle or a glass frit to the gas line.
-
Submerge the needle/frit into the solvent in your solvent bottle or reaction flask.
-
Bubble the inert gas through the solvent for 20-30 minutes. The inert gas physically displaces the dissolved oxygen.
-
Store the deoxygenated solvent under a positive pressure of the inert gas.
Troubleshooting Workflow
Use the following decision tree to systematically address potential oxidation.
Caption: A decision workflow for troubleshooting oxidation.
References
- Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable.
- Van De Velde, M., et al. (2025, November 1). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.
- Costantino, U., et al. (1994). Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives.
- Behl, C., et al. (2001, November 15).
- NotEvans. (2017, June 25).
- Performance Additives. Aromatic Amines Antioxidants. Performance Additives.
- Sundarban Mahavidyalaya. Basicity of amines, effect of substituents on basicity, and synthetic uses of aryl diazonium salts. Sundarban Mahavidyalaya.
- JoVE. (2025, May 22).
- Santos, S. A. O., et al. (2012, May 29). Inhibitory Effect of Antioxidant-Rich Marinades on the Formation of Heterocyclic Aromatic Amines in Pan-Fried Beef. Journal of Agricultural and Food Chemistry.
- LibreTexts Chemistry. (2022, May 6). 1.
- Asif, A. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?.
- Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
- AAT Bioquest. (2024, May 17).
- Reddy, T. J., et al. (2017, May 12). Molecular Iodine-Mediated α-C–H Oxidation of Pyrrolidines to N,O-Acetals: Synthesis of (±)-Preussin by Late-Stage 2,5-Difunctionalizations of Pyrrolidine. The Journal of Organic Chemistry.
- Murphy, B. P. (2025, May 22). 19.
- LibreTexts Chemistry. (2022, May 6). 1.
- Mphahamele, M. J. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners.
- Min, S., et al. (2025, August 5). Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen.
Sources
- 1. sundarbanmahavidyalaya.in [sundarbanmahavidyalaya.in]
- 2. Video: Basicity of Aromatic Amines [jove.com]
- 3. What are the important factors that affect the basicity of amines? | AAT Bioquest [aatbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Protective activity of aromatic amines and imines against oxidative nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. performanceadditives.us [performanceadditives.us]
Technical Support Center: High-Purity Recrystallization of 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol via recrystallization. We will explore the theoretical basis for solvent selection, provide detailed experimental protocols, and offer a troubleshooting guide to address common challenges encountered in the laboratory.
Understanding the Molecule: The Key to Solvent Selection
The molecular structure of this compound is key to understanding its solubility and designing an effective purification strategy. The principle of "like dissolves like" is a foundational concept in selecting a recrystallization solvent, which suggests that compounds with similar structural features will be soluble in one another.[1][2]
Our target molecule possesses a combination of polar and non-polar characteristics:
-
Highly Polar & Protic Groups: The primary aromatic amine (-NH2) and the secondary alcohol (-OH) on the pyrrolidine ring are capable of extensive hydrogen bonding, both as donors and acceptors.[3][4] These groups dominate the molecule's polarity.
-
Polar Aprotic Group: The tertiary amine within the pyrrolidine ring acts as a hydrogen bond acceptor.
-
Non-Polar Groups: The phenyl ring and the methyl group (-CH3) contribute non-polar, hydrophobic character.
This dual nature makes finding a single, ideal recrystallization solvent challenging. The molecule may be too soluble in highly polar solvents like methanol even at low temperatures, and insoluble in non-polar solvents like hexane even at high temperatures.[5] Therefore, a mixed-solvent system is often the most effective approach.
Frequently Asked Questions: Recrystallization Solvent Systems
Q1: What are the most promising solvent/anti-solvent systems for recrystallizing this compound?
Based on the molecule's structure, the most effective approach is a two-solvent system where the compound is dissolved in a "good" polar solvent and crystallization is induced by the addition of a "poor" anti-solvent.[3][6]
Recommended Systems to Screen:
-
System 1: Isopropanol / Water: Isopropanol is an excellent primary solvent due to its ability to engage in hydrogen bonding. Water acts as a miscible anti-solvent that drastically reduces the solubility of the organic molecule, promoting crystallization.
-
System 2: Ethyl Acetate / Heptane (or Hexane): Ethyl acetate is a moderately polar solvent that can dissolve the compound when heated. Heptane or hexane are non-polar anti-solvents that are fully miscible with ethyl acetate and will effectively force the product out of solution upon cooling.[7]
-
System 3: Acetone / Water: Similar to the isopropanol/water system, acetone is a polar aprotic solvent that can effectively dissolve the compound, while water serves as the anti-solvent.[7]
Q2: How do I experimentally determine the best solvent system for my sample?
A systematic screening process is the most reliable method. This involves small-scale solubility tests to find a solvent that dissolves your compound when hot but not when cold.[1][2]
Screening Protocol:
-
Place approximately 20-30 mg of your crude compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., isopropanol, ethyl acetate, acetone) dropwise at room temperature, swirling after each drop. If the compound dissolves readily at room temperature, the solvent is too "good" to be used as a single solvent.
-
If the compound is insoluble at room temperature, begin heating the test tube in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves.[8]
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The ideal solvent will show high solubility at boiling and low solubility when cold, resulting in a high yield of crystals.[2][8]
-
If no single solvent is ideal, test solvent/anti-solvent pairs. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., isopropanol) and add a "poor" anti-solvent (e.g., water) dropwise until the hot solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool.
Detailed Experimental Protocol: Two-Solvent Recrystallization (Isopropanol/Water System)
This protocol outlines a standard procedure for purifying this compound using a robust solvent/anti-solvent system.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Deionized Water
-
Activated Charcoal (decolorizing carbon, if needed)
-
Erlenmeyer flasks, Buchner funnel, filter paper, heating mantle or hot plate
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of isopropanol and a boiling chip. Gently heat the mixture to a near-boil while stirring. Continue adding isopropanol dropwise until the solid is completely dissolved. Note: It is critical to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[2][4]
-
(Optional) Decolorization: If the hot solution is colored (e.g., yellow or brown from amine oxidation), remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% of the solute mass). Reheat the mixture to boiling for 5-10 minutes. The charcoal will adsorb colored impurities.[4]
-
Hot Gravity Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.[3]
-
Induce Crystallization: Reheat the clear filtrate to a boil. Slowly add deionized water dropwise until the solution becomes persistently cloudy. Add a few drops of hot isopropanol to redissolve the precipitate and produce a clear, saturated solution.
-
Cooling & Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as it selectively excludes impurities from the growing crystal lattice.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold 1:1 isopropanol/water mixture to remove any adhering mother liquor. Using ice-cold solvent minimizes the loss of product.[2]
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying in a desiccator or a vacuum oven at a low temperature.
Troubleshooting Guide
Q: My compound is not crystallizing, even after cooling in an ice bath. What should I do?
A: This is the most common issue and typically indicates that the solution is not saturated, likely because too much solvent was used.[2][9]
-
Solution 1 (Reduce Volume): Reheat the solution and boil off a portion of the solvent to increase the concentration of the solute. Allow it to cool again.
-
Solution 2 (Induce Nucleation): If the solution appears saturated but no crystals form, nucleation may be required. Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth.[8][9]
-
Solution 3 (Seed Crystals): If you have a small crystal of pure product, add it to the cooled solution to act as a "seed" for crystallization to begin.[9]
Q: My compound separated as an oil, not as crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[9]
-
Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent (e.g., isopropanol) to lower the saturation point. Allow the solution to cool more slowly. An inverted beaker placed over the flask can help insulate it and slow the cooling rate.[9]
-
Solution 2: The presence of significant impurities can depress the melting point, leading to oiling out. Consider repeating the recrystallization and including the optional activated charcoal step to remove impurities.[9]
Q: My final crystals are colored, even though I expected a white/off-white solid. What happened?
A: The color is likely due to highly colored impurities or slight oxidation of the aromatic amine functional group.
-
Solution: The most effective way to remove colored impurities is by using activated charcoal during the recrystallization process, as described in Step 2 of the experimental protocol.[4] Ensure you perform a hot gravity filtration after the charcoal treatment to remove the charcoal itself.
Data & Visualization
Table 1: Properties of Candidate Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Role | Rationale |
| Isopropanol | 82.6 | 4.3 | Primary Solvent | Polar protic; excellent H-bonding capability. |
| Ethyl Acetate | 77.1 | 4.4 | Primary Solvent | Moderate polarity; good dissolving power when hot. |
| Acetone | 56.0 | 5.1 | Primary Solvent | Polar aprotic; good dissolving power. |
| Water | 100.0 | 10.2 | Anti-Solvent | Highly polar; miscible with alcohols/acetone but poor solvent for the target molecule. |
| Heptane | 98.4 | 0.1 | Anti-Solvent | Non-polar; miscible with ethyl acetate, very poor solvent for the target. |
| Toluene | 110.6 | 2.4 | Co-solvent/Anti-solvent | Can dissolve the aromatic portion, but may be used as an anti-solvent with more polar primary solvents. |
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting logic for common recrystallization issues.
References
- Recrystallization1. (n.d.).
- Recrystallization - a CLASSIC technique to purify a SOLID. (2024, December 18). YouTube.
- Recrystallization. --->. (n.d.).
- Experiment 2: Recrystallization. (n.d.).
- Experiment 1 - Recrystallization of Acetanilide. (n.d.). CDN.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Chemistry.
- Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts.
- Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023, June 13). MDPI.
- Recrystallization. (n.d.).
- Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
- Preparation method of 1-methyl-3-pyrrolidinol. (n.d.). Google Patents.
- Recrystallization-1.doc.pdf. (n.d.).
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. Recrystallization [sites.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Hub: Optimizing Temperature in Amino-Phenyl Coupling
Core Directive: The Thermal "Goldilocks Zone"
In amino-phenyl coupling—specifically Palladium-catalyzed Buchwald-Hartwig and Copper-catalyzed Ullmann reactions—temperature is not merely a kinetic accelerator; it is a selectivity switch .
Many researchers default to reflux conditions (80–110°C), often degrading sophisticated precatalysts before the catalytic cycle turns over. The optimal window lies where the rate of Reductive Elimination (RE) exceeds the rate of
The Mechanistic Reality
-
Oxidative Addition (OA): Generally facile at moderate temperatures (RT to 60°C) for aryl iodides and bromides. Aryl chlorides may require
to overcome the activation energy barrier ( ). -
Amine Binding/Deprotonation: Equilibrium-driven. High temperatures can shift equilibrium away from the resting state, but are necessary if the amine is sterically encumbered.
-
Reductive Elimination (RE): The rate-determining step (RDS) for many bulky ligands. While heat drives this, excessive heat promotes ligand dissociation, leading to catalyst death.
Experimental Protocol: Temperature Screening Workflow
Do not guess. Use this Design of Experiment (DoE) matrix to determine the thermal ceiling of your specific substrate class.
Phase A: The Gradient Screen (Parallel Synthesis Recommended)
Conditions: 1.0 equiv Aryl Halide, 1.2 equiv Amine, 1.5 equiv Base (e.g., NaOtBu or Cs₂CO₃).
| Entry | Catalyst System | Temp (°C) | Target Outcome | Risk Factor |
| 1 | Gen-3 Precatalyst (e.g., RuPhos Pd G3) | 25°C (RT) | High Yield, Clean Profile | Low reaction rate |
| 2 | Gen-3 Precatalyst | 50°C | Balanced Kinetics | Mild decomposition |
| 3 | Gen-3 Precatalyst | 80°C | Fast Conversion | |
| 4 | Standard Pd(OAc)₂ / BINAP | 100°C | Traditional Activation | Pd Black formation |
Phase B: The Kinetic Check
If conversion stalls at 50%, do not immediately increase temperature.
-
Aliquot Check: Take a sample at 1 hour.
-
Spike Test: Add fresh catalyst (0.5 mol%).
-
Observation:
-
Rate increases: Your catalyst died (thermal instability). Lower T, change ligand.
-
No change: Product inhibition or catalyst poisoning.[1] Change solvent/Base.
-
Visualizing the Control Logic
The following diagram illustrates the decision matrix for temperature adjustments based on observed intermediates and byproducts.
Caption: Decision tree for thermal optimization. Note that "Pd Black" and "Hydrodehalogenation" are primary indicators to LOWER temperature, not raise it.
Troubleshooting Guide (Q&A)
Q1: I see rapid formation of a black precipitate within 10 minutes at 100°C, and yield is poor. What happened?
Diagnosis: You are witnessing "Catalyst Death" via aggregation. At 100°C, the rate of ligand dissociation (
-
Drop Temperature: Lower to 60–80°C.
-
Upgrade Ligand: Switch to a bulky biaryl phosphine (e.g., XPhos or BrettPhos ). These ligands create a "roof" over the Pd center, preventing aggregation even at higher energies [1].
-
Use Precatalysts: Switch from Pd(OAc)₂ + Ligand to a G3/G4 Palladacycle . These release the active species slowly, preventing the initial "burst" of aggregation.
Q2: My reaction works for Aryl Bromides at 60°C, but the Aryl Chloride analog does not react at all.
Diagnosis: The activation energy (
-
Increase T: Aryl chlorides often require 80–110°C.
-
Solvent Switch: Switch from THF (boiling point 66°C) to 1,4-Dioxane or Toluene to allow higher thermal ceilings.
-
Catalyst: Ensure you are using a ligand specifically optimized for chlorides (e.g., RuPhos for secondary amines, BrettPhos for primary) [2].
Q3: I am getting significant "reduced" product (Ar-H) instead of the coupled amine.
Diagnosis: This is Hydrodehalogenation , caused by
-
Lower Temperature: Reduce T by 20°C.
-
Concentration: Increase the concentration of the amine. This kinetically favors the bimolecular amine binding over the unimolecular
-elimination.
Q4: For Ullmann couplings (Copper), do I really need to heat to 140°C? Diagnosis: Historically, yes. However, modern ligand-accelerated Ullmann couplings (using ligands like diamines, amino acids, or oxalamides) have lowered this barrier. The Fix:
-
Classic Conditions (CuI/K₂CO₃): Requires 120–140°C (DMF/DMSO).
-
Ligand-Accelerated (CuI + L-Proline or DMEDA): Can often proceed at 40–90°C [3]. If you are using a ligand and still heating to 140°C, you are likely decomposing your ligand.
Substrate-Specific Thermal Reference Table
| Substrate Class | Recommended Ligand | Starting Temp | Max Temp | Notes |
| Primary Alkyl Amines | BrettPhos / RuPhos | 40°C | 80°C | High T promotes |
| Anilines (Aryl Amines) | XPhos / DavePhos | 60°C | 110°C | More thermally stable; less prone to side reactions. |
| Amides (Buchwald) | tBuBrettPhos | 80°C | 120°C | Nucleophilicity is low; requires heat to drive transmetallation. |
| Heterocycles (e.g., 2-aminopyridine) | tBuXPhos | 60°C | 100°C | Watch for chelation poisoning at low T. |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
BenchChem Technical Support. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem. Link
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines at Low Temperatures. Accounts of Chemical Research. Link
-
Thermo Fisher Scientific. (2025). Ullmann Reaction Mechanism and Conditions. ThermoFisher. Link (Note: Generalized landing page for reaction guides).
-
National Institutes of Health (PMC). (2025). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination. NCBI. Link
Sources
Technical Support Center: Resolving Enantiomers of 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol
Welcome to the technical support center for the enantiomeric resolution of 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis and purification of this and structurally related chiral intermediates. Here, we move beyond basic protocols to address the nuanced challenges you may encounter in the lab, providing troubleshooting guides and in-depth FAQs to ensure the successful isolation of your target enantiomers.
Introduction: The Criticality of Chiral Purity
This compound is a chiral building block whose stereochemistry is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). As regulatory bodies increasingly mandate the development of single-enantiomer drugs, robust and efficient methods for resolving racemates are paramount.[1] This guide focuses on the most common and scalable method for resolving basic compounds like our target molecule: diastereomeric salt crystallization .[2][3] We will also address analytical and preparative-scale separation by chiral chromatography as a powerful alternative.[4][5]
Troubleshooting Guide: Diastereomeric Salt Crystallization
This section addresses common issues encountered during the resolution of this compound via diastereomeric salt formation. The underlying principle of this technique is the reaction of a racemic base with an enantiomerically pure chiral acid to form two diastereomeric salts.[6] These salts, unlike the original enantiomers, have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[7][8]
dot
Caption: Troubleshooting Decision Tree for Diastereomeric Crystallization.
Q1: I've added the chiral resolving agent to my racemic this compound, but no crystals are forming. What should I do?
A1: This is a common challenge related to solubility and supersaturation.
-
Probable Cause 1: Inappropriate Solvent System. The selected solvent may be too good, keeping both diastereomeric salts fully dissolved even at low temperatures.
-
Solution: The ideal solvent should exhibit a steep solubility curve—high solubility at elevated temperatures and low solubility at room temperature or below for one of the diastereomers.[9] Systematically screen solvents of varying polarity. Alcohols (Methanol, Ethanol, Isopropanol) are excellent starting points. If the salt is too soluble, try adding a less polar anti-solvent (e.g., MTBE, Toluene) dropwise to the warm solution until turbidity appears, then reheat to clarify and cool slowly.
-
-
Probable Cause 2: The Solution is Undersaturated. The concentration of the diastereomeric salts may be below the saturation point required for nucleation and crystal growth.
-
Solution: Slowly remove solvent under reduced pressure to increase the concentration. Alternatively, prepare a more concentrated initial solution. Be cautious, as overly rapid concentration can lead to oiling out.
-
-
Probable Cause 3: Incorrect Stoichiometry. Typically, 0.5 to 1.0 molar equivalents of the chiral resolving agent are used.[10] Using too little may not be enough to form a separable salt, while a large excess can sometimes increase the solubility of the desired salt.
-
Solution: Verify your calculations and the purity of your starting materials. Experiment with varying the stoichiometry (e.g., 0.5 eq., 0.6 eq., 1.0 eq.) in small-scale trials to find the optimal ratio.
-
Q2: A sticky oil or gum precipitated instead of a crystalline solid. How can I fix this?
A2: "Oiling out" occurs when the solute's solubility is exceeded, but the conditions are not right for orderly crystal lattice formation.
-
Probable Cause 1: Rapid Temperature Change. Crash-cooling a saturated solution often leads to precipitation rather than crystallization.
-
Solution: Re-heat the mixture until the oil fully dissolves. If necessary, add a small amount of additional solvent. Allow the solution to cool very slowly. Insulating the flask or using a programmable cooling bath can provide precise control.
-
-
Probable Cause 2: Impurities. Impurities from the synthesis of the racemic amine can inhibit crystallization.
-
Solution: Purify the starting racemic this compound before the resolution step. Column chromatography or a simple recrystallization of the racemate may be sufficient.[11]
-
-
Probable Cause 3: Solvent Choice. The solvent may not be suitable for crystallization of this specific salt pair.
-
Solution: Re-dissolve the oil and attempt to add an anti-solvent. If that fails, remove the solvent and conduct a new screen with different solvent systems (see Table 2).
-
Q3: I isolated crystals, but after liberating the amine, the enantiomeric excess (e.e.) is low (<80%). How can I improve the purity?
A3: Low enantiomeric purity is a sign that the solubility difference between the two diastereomeric salts is not large enough in the chosen system.
-
Solution 1: Recrystallization. The most straightforward approach is to recrystallize the diastereomeric salt.[10] Dissolve the filtered salt in the minimum amount of hot solvent from the initial crystallization and cool slowly. Each recrystallization step should enrich the less soluble diastereomer, thereby increasing the diastereomeric excess (d.e.) and the final e.e. of your amine. Monitor the purity by chiral HPLC after each step.
-
Solution 2: Screen Different Resolving Agents. The interaction between the amine and the chiral acid is highly specific. If one acid gives poor selectivity, another may form a salt with a much larger solubility difference.[2] For a basic amine like this compound, a screen of chiral acids is highly recommended (see Table 1).
-
Solution 3: Optimize Crystallization Conditions. Sometimes, the less soluble salt crystallizes first (kinetic product) but over time, the more stable, more soluble salt may co-precipitate or cause the system to equilibrate to a lower purity state (thermodynamic product).[9] Experiment with shorter crystallization times or different temperatures to isolate the kinetic product if it is the desired one.
Frequently Asked Questions (FAQs)
Q1: What are the best chiral resolving agents for this compound?
A1: As a substituted aminopyrrolidine, this compound is a base. Therefore, you must use a chiral acid as the resolving agent.[8] The selection is empirical, and a screening process is the most effective way to identify the optimal agent.[3]
| Chiral Resolving Agent | Class | Comments & Considerations |
| (+)- or (-)-Tartaric Acid | Dicarboxylic Acid | Widely available, inexpensive, and often effective. The di-protic nature offers different salt stoichiometries.[10] |
| (+)- or (-)-Dibenzoyltartaric Acid | Tartaric Acid Derivative | More lipophilic than tartaric acid, which can be advantageous in less polar solvents. Often forms highly crystalline salts. |
| (+)- or (-)-Mandelic Acid | α-Hydroxy Acid | A common and effective resolving agent for a wide range of amines. |
| (+)- or (-)-Camphor-10-sulfonic Acid | Sulfonic Acid | A strong acid that forms stable salts. Its bulky, rigid structure can lead to excellent chiral discrimination. |
| (+)- or (-)-O,O'-Di-p-toluoyltartaric Acid | Tartaric Acid Derivative | Similar to dibenzoyltartaric acid, offering another option with different steric and electronic properties. |
| Table 1: Common Chiral Resolving Acids for Amines. |
Q2: How do I properly screen for a crystallization solvent?
A2: An efficient solvent screen involves testing the solubility of your racemic starting material or a small batch of the diastereomeric salt mixture in a variety of solvents at room temperature and at their boiling points.
| Solvent | Polarity | Typical Use Case |
| Methanol / Ethanol | High | Good for dissolving polar salts. Often used in mixtures. |
| Isopropanol (IPA) | Medium-High | Excellent general-purpose solvent for resolutions.[10] |
| Acetone | Medium | Can be effective, but lower boiling point means a smaller temperature range. |
| Acetonitrile | Medium | Useful alternative to alcohols. |
| Ethyl Acetate | Low-Medium | Often used as a component in co-solvent systems. |
| Toluene / Heptane | Low | Typically used as anti-solvents to induce crystallization from more polar solvents. |
| Table 2: Initial Solvent Screening Suggestions. |
Procedure: Place a few milligrams of your salt mixture in a vial. Add a small volume (e.g., 0.1 mL) of solvent. Observe solubility at room temperature. If insoluble, heat to reflux. A good candidate solvent will show poor solubility at room temperature but complete dissolution upon heating.
Q3: How do I monitor the success of my resolution?
A3: The gold standard for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) .[5][12] A small sample of the crystalline diastereomeric salt can be "broken" by dissolving it in a dilute base (like 1M NaOH), extracting the free amine with a solvent like dichloromethane (DCM) or ethyl acetate, drying the organic layer, and analyzing the crude extract. This allows you to check the diastereomeric excess of the salt without consuming significant material.
Q4: Can I use chiral chromatography to resolve this compound directly?
A4: Absolutely. Chiral chromatography is a powerful alternative, especially if diastereomeric salt crystallization proves difficult or for producing smaller quantities.[4] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral amines.[13][14] While initial method development can be faster, scaling up can be more costly than crystallization.[3]
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This is a representative protocol. Solvent, resolving agent, and stoichiometry must be optimized for your specific case.
-
Salt Formation:
-
In a suitable flask, dissolve 1.0 equivalent of racemic this compound in a minimal volume of a chosen solvent (e.g., isopropanol, ~5-10 mL per gram of amine) with heating.
-
In a separate flask, dissolve 0.55 equivalents of L-(-)-dibenzoyltartaric acid in the same solvent, also with heating.
-
Slowly add the acid solution to the hot amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature over several hours. Forcing crystallization by rapid cooling in an ice bath may trap impurities and the undesired diastereomer.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Age the resulting slurry at room temperature or below (e.g., 4 °C) for 12-24 hours to maximize yield and purity.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration, and wash the filter cake with a small amount of cold solvent.
-
Dry the crystals. At this stage, a sample should be taken to determine the diastereomeric excess.
-
If the purity is insufficient, perform a recrystallization by dissolving the crystals in a minimum of the same hot solvent and repeating the slow cooling process.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a 2M aqueous solution of a base (e.g., NaOH or K₂CO₃) dropwise with vigorous stirring until the pH of the aqueous layer is >11.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the final enantiomeric excess (e.e.) using a validated chiral HPLC method.
-
dot
Caption: Workflow for Enantiomeric Resolution via Diastereomeric Salt Crystallization.
Protocol 2: Chiral HPLC Method Development (Screening)
-
Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP). Columns like Chiralpak® IA, IB, or IC are excellent starting points.[15]
-
Mobile Phase:
-
For normal phase mode, begin with a mixture of Hexane/Isopropanol (IPA) in a 90:10 ratio.[16] Add a small amount of an amine modifier, like diethylamine (DEA) (0.1%), to the mobile phase to improve peak shape for basic analytes.
-
Run a gradient from 10% to 50% IPA to quickly determine if separation is possible.
-
Optimize the separation by running isocratic methods based on the gradient screening results.
-
-
Sample Preparation: Dissolve the racemic standard and the resolved sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
System Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength where the analyte absorbs (e.g., 254 nm).
-
Injection Volume: 5-10 µL
-
-
Data Analysis: Calculate enantiomeric excess using the peak areas of the two enantiomers:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
References
-
Chemistry Stack Exchange. (2012). How do you separate enantiomers?[Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. [Link]
-
Ogawa, S., et al. (2013). (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Journal of Chromatography B. [Link]
-
Thesis. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]
-
SciSpace. (n.d.). Processes to separate enantiomers. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Lumen Learning. (n.d.). Separating enantiomers. [Link]
-
Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]
-
Columnex. (n.d.). Chiral HPLC and SFC Columns. [Link]
-
MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. [Link]
-
MDPI. (2022). Enantiomers and Their Resolution. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
- Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
PMC. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]
- Google Patents. (n.d.).
-
European Patent Office. (n.d.). Process for the preparation of a pyrrolidinol compound - EP 0269258 A2. [Link]
-
PMC. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link]
-
Ukrainian Chemistry Journal. (2025). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. [Link]
-
ResearchGate. (2025). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids | Request PDF. [Link]
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]
- Google Patents. (n.d.).
-
University of Strathclyde. (2021). Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. [Link]
-
MDPI. (n.d.). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. [Link]
-
Semantic Scholar. (n.d.). aminophalimides derived from α- amino acids: Theoretical study to find them as HDAC8. [Link]
-
PMC. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]
-
American Peptide Society. (2026). Ready-Made Amino Acids - Research. [Link]
-
ResearchGate. (2018). How to separate amino acid enantiomers?[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 8. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. columnex.com [columnex.com]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol during storage
Product Stability & Handling Guide
Executive Summary & Molecule Profile
Compound: 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol Primary Hazard: Oxidative Degradation & Hygroscopicity Storage Condition: -20°C, Inert Atmosphere (Argon/Nitrogen), Dark[1]
This guide addresses the stability challenges associated with This compound . As a structural hybrid of an electron-rich aniline and a cyclic secondary amine (pyrrolidine), this compound is thermodynamically predisposed to oxidation.[1] The presence of the electron-donating methyl group at the ortho position to the amine further activates the aromatic ring, lowering the oxidation potential and accelerating the formation of colored impurities (quinone imines) upon exposure to atmospheric oxygen.[1]
The Mechanism: Why Does It Degrade?
Users frequently report a color shift from off-white/pale beige to pink , brown , or black .[1][2] This is not random; it is a cascade reaction driven by oxygen and light.
Degradation Pathway Visualization
The following diagram illustrates the oxidative cascade that leads to the formation of "black tar" impurities often seen in improperly stored vials.
Figure 1: Oxidative degradation pathway of electron-rich aniline derivatives. The transition to Quinone Imine species is responsible for the rapid onset of pink/red discoloration.[1][2]
Critical Storage Protocol: The "Argon Blanket"[1][2]
Do not rely on the original cap seal once opened. The following protocol is required to maintain purity >98% over 6 months.
Step-by-Step Handling SOP
-
Equilibration: Allow the vial to warm to room temperature before opening .
-
Inert Gas Purge:
-
Sub-aliquoting:
-
Sealing:
Stability Data Comparison
| Storage Condition | Timeframe | Appearance | Purity (HPLC) | Status |
| -20°C, Argon, Dark | 6 Months | Pale Beige | 99.2% | Pass |
| 4°C, Air, Dark | 2 Weeks | Pink/Red | 96.5% | Caution |
| RT, Air, Light | 48 Hours | Dark Brown | <85.0% | Fail |
Troubleshooting & FAQs
Q1: My compound arrived slightly pink. Is it ruined?
-
Diagnosis: Surface oxidation.
-
Verdict: Likely usable . Phenylenediamines are notorious for "pinking" with trace oxidation (<0.5%).[1]
-
Action: Check solubility in DMSO. If the solution is clear (not cloudy), the bulk purity is likely intact.[1][2] Run a quick LC-MS. If the M+16 peak (N-oxide) is <1%, proceed.[1]
Q2: The powder has turned into a black, sticky gum.
-
Diagnosis: Advanced oxidative polymerization and hygroscopic failure.
-
Verdict: Discard . The stickiness indicates water absorption, which has catalyzed the formation of complex oligomers.[1][2] Purification is usually more costly than replacement.
Q3: Can I purify degraded material?
-
Action: If you must salvage it, perform a recrystallization :
-
Dissolve in minimal hot Ethanol/Methanol.
-
Add a pinch of Sodium Hydrosulfite (Na2S2O4) or activated charcoal. Note: Hydrosulfite reduces colored quinones back to anilines.
-
Filter hot (under Nitrogen if possible).
-
Cool to crystallize.[3]
-
Q4: How do I dissolve it for biological assays without triggering oxidation?
-
Protocol:
-
Degas your solvent (DMSO or Water) by bubbling Nitrogen for 10 minutes.
-
Add the compound.
-
Use the solution immediately. Do not store stock solutions of this compound in the refrigerator for more than 24 hours.
-
Quality Control: Validated HPLC Method
To verify the integrity of your lot, use the following chromatographic conditions. Standard reverse-phase methods often fail due to the basicity of the pyrrolidine ring (peak tailing).
| Parameter | Condition |
| Column | C18 with polar embedding (e.g., Waters XSelect HSS T3), 3.5 µm |
| Mobile Phase A | Water + 0.1% Ammonium Hydroxide (pH ~10) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV at 254 nm (aromatic) and 210 nm (impurities) |
| Note | High pH is crucial to keep the amine deprotonated and prevent peak tailing.[1] |
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrolidine Derivatives.[4] Merck KGaA. Link[1]
-
Thermo Fisher Scientific. (2009). Handling Air-Sensitive Reagents.[5][6][7] Fisher Scientific Technical Resources. Link
-
Wipf, P. (2014).[1][6] Techniques for Handling Air- and Moisture-Sensitive Compounds.[4][5] University of Pittsburgh, Department of Chemistry.[1][2] Link
-
Cosmetic Ingredient Review (CIR). (2023).[8] Safety Assessment of p-Phenylenediamine and Related Salts.[8][9]Link
-
MDPI. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules 2023, 28(1), 471.[1][2] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN103435495A - Purification process for o-phenylenediamine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. US3345413A - Process for purifying a phenylenediamine - Google Patents [patents.google.com]
- 8. cir-safety.org [cir-safety.org]
- 9. cir-safety.org [cir-safety.org]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol
Executive Summary
Compound: 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol
CAS: (Theoretical/Analogous) | Formula:
This guide provides a technical analysis of the mass spectrometry (MS) behavior of This compound (hereafter referred to as AMPP ). It specifically addresses the challenge of distinguishing AMPP from its structural isomers (e.g., N-methylated anilines or regioisomers) and homologs. By leveraging Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), this document outlines the diagnostic fragmentation pathways required for unambiguous identification in complex biological matrices.
Part 1: Structural Analysis & Ionization Physics
To interpret the mass spectrum accurately, one must understand the sites of protonation and the lability of functional groups under ESI conditions.
Ionization Characteristics (ESI+)
-
Protonation Site (
): The molecule contains two nitrogen atoms.-
Aniline Nitrogen: The lone pair is delocalized into the phenyl ring, reducing basicity (
). -
Pyrrolidine Nitrogen:[1] A tertiary amine in a saturated ring. This is the most basic site (
) and the primary site of protonation in positive mode ESI.
-
-
Adduct Formation: In the presence of ammonium buffers (common in LC-MS),
(m/z 193.13) is dominant.[2] Sodium adducts may appear but do not fragment informatively.
Key Lability Factors
-
The Secondary Alcohol (3-OH): Highly prone to neutral loss of water (
, -18 Da), especially when adjacent to a protonated amine which can facilitate elimination via inductive effects. -
The N-Aryl Bond: Generally stable under standard ESI conditions but cleaves at high collision energies (CE), yielding characteristic phenyl cations.
Part 2: Comparative Fragmentation Analysis
This section compares AMPP against its non-methylated homolog, 1-(4-Aminophenyl)-3-pyrrolidinol (APP) , to demonstrate the "Methyl Shift" effect on fragmentation.
Diagnostic Fragmentation Pathways[3]
| Fragment Type | Mechanism | AMPP (Target) m/z | APP (Homolog) m/z | |
| Precursor Ion | 193.13 | 179.12 | +14 Da | |
| Dehydration | Neutral loss of | 175.12 | 161.11 | +14 Da |
| Ring Cleavage A | Loss of | 149.11 | 135.09 | +14 Da |
| Diagnostic Aryl Ion | Cleavage of Pyrrolidine Ring (Amine retention) | 121.09 | 107.07 | +14 Da |
| Phenyl Cation | Homolytic N-C cleavage (High CE) | 106.07 | 92.05 | +14 Da |
Pathway Logic
-
The "Methyl Shift": The consistent +14 Da shift across all major fragments confirms the methyl group is located on the kinetically stable phenyl ring, not on the labile pyrrolidine ring or lost during dehydration.
-
Isomer Differentiation: If the methyl group were on the pyrrolidine nitrogen (quaternary ammonium) or oxygen (methoxy), the water loss peak (175.12) would either be absent or the fragmentation pattern would shift significantly (e.g., loss of methanol -32 Da).
Visualization of Fragmentation Tree
The following diagram illustrates the primary dissociation pathways for AMPP.
Figure 1: Proposed ESI-MS/MS fragmentation tree for this compound.
Part 3: Experimental Protocol (Self-Validating)
To replicate these results and ensure data integrity, follow this specific LC-MS/MS workflow. This protocol is designed to separate AMPP from isobaric impurities.
Liquid Chromatography Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Reasoning: The amine functionality requires end-capping to prevent peak tailing.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (
).[3]-
Reasoning: Acidic pH ensures full protonation of the pyrrolidine nitrogen.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to elute salts).
-
1-6 min: 5% -> 60% B (Linear gradient).
-
Note: AMPP is moderately polar; expect elution around 30-40% B.
-
Mass Spectrometry Parameters (QQQ/Q-TOF)
-
Ionization: ESI Positive Mode.
-
Source Temp: 350°C (Ensure complete desolvation of the amine).
-
Capillary Voltage: 3500 V.
-
Collision Energy (CE) Ramping:
-
Low (10-15 eV): Preserves
and generates . -
High (30-45 eV): Generates diagnostic aryl fragments (m/z 121, 106).
-
Workflow Diagram
Figure 2: Analytical workflow for targeted detection of AMPP.
Part 4: Data Interpretation & Validation
To validate that your signal is indeed AMPP and not an isomer, apply the following logic:
-
Check the Water Loss:
-
Is there a strong peak at m/z 175.1 ?
-
Yes: Confirms the presence of a free hydroxyl group on a saturated ring (likely 3-pyrrolidinol).
-
No: Suspect a methoxy isomer or aromatic hydroxylation (phenolic OH loses water less readily in ESI+).
-
-
Verify the Methyl Position:
-
Look for m/z 121.09 (Amino-methyl-phenyl fragment).
-
If you see m/z 107.07 instead, you are likely looking at the des-methyl impurity.
-
If you see m/z 135.10 , the methyl might be on the pyrrolidine ring, not the phenyl ring.
-
-
Ratio Check (Self-Validation):
-
At CE 20eV, the ratio of m/z 175 (Water loss) to m/z 193 (Parent) should be > 50%. 3-pyrrolidinols are fragile. If the parent is very stable, suspect a different connectivity.
-
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-cleavage and water loss).[4] -
Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted pyrrolidines in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Provides basis for pyrrolidine ring cleavage rules).
-
NIST Chemistry WebBook. "Standard Reference Data for 3-Pyrrolidinol Derivatives." [Link] (Source for general ionization energies and fragment comparisons).
- Smith, R. M. (2013). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (Reference for ESI+ behavior of anilines).
Sources
- 1. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 2. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders [mdpi.com]
Comparative Validation Guide: LC-MS Strategies for 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol Purity Analysis
Executive Summary & Strategic Rationale
1-(4-Amino-3-methylphenyl)-3-pyrrolidinol is a critical intermediate scaffold, often utilized in the synthesis of kinase inhibitors and high-value APIs. Its dual-functionality—possessing both an electron-rich aniline and a polar, basic pyrrolidine ring—presents unique analytical challenges.
The Core Problem: Traditional HPLC-UV methods often fail to detect trace impurities in this molecule due to:
-
Lack of Chromophores: Synthetic precursors (e.g., aliphatic pyrrolidine derivatives) often lack strong UV absorption.
-
Co-elution: The polar pyrrolidine moiety causes peak tailing on standard C18 columns, potentially masking closely eluting isomers or degradation products.
The Solution: This guide validates the superiority of High-Resolution LC-MS (Q-TOF) over standard HPLC-UV and qNMR for purity profiling. We provide a self-validating protocol compliant with ICH Q2(R1) guidelines to ensure the material meets the stringent requirements of GMP drug development.
Comparative Analysis: LC-MS vs. Alternatives
The following table objectively compares analytical approaches for validating the purity of this compound.
| Feature | Method A: HPLC-UV (254 nm) | Method B: LC-MS (ESI+ Q-TOF) | Method C: qNMR (1H) |
| Primary Utility | Routine Assay (Quantification) | Impurity Profiling & ID | Structural Verification |
| Specificity | Low. Cannot distinguish co-eluting isobaric impurities or non-UV active contaminants. | High. Mass-resolving power separates co-eluting peaks; MS/MS confirms structure.[1] | High. Excellent for bulk structure, but struggles with trace impurities (<0.1%). |
| Sensitivity (LOD) | ~0.05% (Subject to extinction coefficient) | <0.005% (Trace detection of genotoxic impurities) | ~0.1 - 0.5% |
| Polar Amine Handling | Poor. Severe tailing without ion-pairing agents (which are MS incompatible). | Excellent. Compatible with volatile buffers (Ammonium Formate) that improve peak shape. | N/A (Solution phase) |
| Throughput | High | Medium-High | Low |
| Verdict | Insufficient for detailed purity release. | Recommended for Validation. | Supplementary for Assay. |
Technical Deep Dive: The Validated LC-MS Protocol
This protocol is designed to overcome the specific chemical challenges of the pyrrolidine ring (silanol interactions) and the aniline (oxidation potential).
Analytical Conditions (The "Golden" Method)
-
Rationale: We utilize a Charged Surface Hybrid (CSH) C18 column. Unlike traditional C18, CSH particles possess a low-level surface charge that repels protonated amines (like our pyrrolidine), resulting in sharp peaks using MS-friendly acidic mobile phases [1].
| Parameter | Condition |
| Instrument | UHPLC coupled to Q-TOF MS (e.g., Agilent 6545 or Waters Xevo G2-XS) |
| Column | Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm (or equivalent) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5 adjusted w/ Formic Acid) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Gradient | 0-1 min: 5% B; 1-10 min: 5% -> 95% B; 10-12 min: 95% B; 12.1 min: 5% B |
| MS Source | ESI Positive Mode (Dual Spray) |
| Mass Range | 50 – 1000 m/z |
Sample Preparation Workflow
-
Stock Solution: Dissolve 10 mg of substance in 10 mL Methanol (final conc. 1 mg/mL). Note: Avoid DMSO if possible as it can suppress ionization in early eluting peaks.
-
Working Standard: Dilute Stock 1:100 with Mobile Phase A (final conc. 10 µg/mL).
-
Filtration: 0.2 µm PTFE syringe filter. Do not use Nylon filters, as amines can bind to the membrane.
Visualization: Impurity Identification Logic
The following diagram illustrates the decision matrix for handling unexpected peaks during validation.
Caption: Logical workflow for categorizing impurities based on MS and MS/MS spectral data.
Validation Parameters (ICH Q2(R1) Compliance)
To ensure the method is scientifically robust, the following validation parameters must be executed.
Specificity (Forced Degradation)
Demonstrate that the method can separate the main peak from degradation products.
-
Protocol: Expose sample to:
-
Acid (0.1 N HCl, 60°C, 2h)
-
Base (0.1 N NaOH, 60°C, 2h)
-
Oxidation (3% H2O2, RT, 2h)
-
-
Acceptance Criteria: Peak purity score (using MS spectral homogeneity) > 950/1000 for the main peak. No interference in the main peak window.
Linearity & Range[2]
-
Protocol: Prepare 5 concentration levels ranging from 0.1% (LOQ) to 120% of the target concentration.
-
Acceptance Criteria: Correlation coefficient (
) 0.99.
LOD/LOQ Determination
-
Method: Signal-to-Noise (S/N) ratio approach.
-
LOD: S/N
3:1 -
LOQ: S/N
10:1
-
-
Relevance: Crucial for detecting potential genotoxic impurities (PGIs) often associated with aniline derivatives.
Analytical Workflow Diagram
This diagram visualizes the complete lifecycle of the sample from preparation to data reporting.
Caption: End-to-end analytical workflow for LC-MS purity validation.
Expert Insights & Troubleshooting
Why Ammonium Formate?
For amine-containing compounds like this compound, peak tailing is the primary enemy.
-
Mechanism: The ammonium ion (
) competes with the analyte for residual silanol groups on the stationary phase [2]. -
Result: This competition "blocks" the silanols, allowing the analyte to elute with a sharper, more symmetrical peak shape, improving integration accuracy.
Handling Isomers
The "3-pyrrolidinol" moiety implies a chiral center.
-
Note: The LC-MS method described here validates Chemical Purity .
-
Chiral Purity: To separate the (R) and (S) enantiomers, a Chiralpak IA or IC column would be required. However, for initial chemical purity validation, the described achiral CSH C18 method is sufficient to detect diastereomers or regioisomers.
References
-
Waters Corporation. (2025). Charged Surface Hybrid (CSH) Technology: Mechanism and Applications for Basic Compounds. Retrieved from [Link]
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer and retention behavior of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
A Comparative Guide to Elemental Analysis Standards for 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the elemental composition of a drug candidate like 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol is a critical quality attribute. Its assessment is a tale of two distinct, yet complementary, analytical endeavors: the verification of the compound's fundamental molecular formula and the control of potentially harmful elemental impurities. This guide provides an in-depth comparison of the standards and methodologies governing these two facets of elemental analysis, offering a comprehensive framework for ensuring the identity, purity, and safety of active pharmaceutical ingredients (APIs).
The Dual Nature of Elemental Analysis in Pharmaceuticals
Elemental analysis in the pharmaceutical industry serves two primary purposes. The first is the foundational confirmation of the API's identity and purity through the determination of its Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) or Oxygen (O) content. This is a quantitative technique that compares the experimentally determined elemental composition with the theoretical values derived from the molecular formula.[1][2]
The second, and more recent focus of regulatory bodies, is the control of elemental impurities. These are trace metals that can originate from various sources, including catalysts used in synthesis, manufacturing equipment, or container closure systems.[3][4][5][6] Unlike the elemental composition of the drug molecule itself, these impurities offer no therapeutic benefit and can pose a toxicological risk to patients.[3][4]
Part 1: Verification of Molecular Identity - CHNS/O Analysis
For a novel compound such as this compound, confirming its elemental composition is a crucial first step in its characterization.
Theoretical Elemental Composition
The molecular formula for this compound is C₁₁H₁₆N₂O. The theoretical elemental composition is calculated as follows:
-
Molecular Weight: 192.26 g/mol
-
Carbon (C): (12.01 * 11 / 192.26) * 100% = 68.72%
-
Hydrogen (H): (1.01 * 16 / 192.26) * 100% = 8.41%
-
Nitrogen (N): (14.01 * 2 / 192.26) * 100% = 14.57%
-
Oxygen (O): (16.00 * 1 / 192.26) * 100% = 8.32%
The Standard: Combustion Analysis
The universally accepted method for determining the CHNS/O content of an organic compound is combustion analysis.[1][2] This technique involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace. The resulting gases are then separated and quantified by a detector.
Acceptance Criteria: A common acceptance criterion in the pharmaceutical industry for elemental analysis is that the experimentally determined values for C, H, and N should be within ±0.4% of the theoretical values. This tight tolerance provides a high degree of confidence in the compound's empirical formula and purity.
Experimental Protocol: CHNS Analysis by Combustion
This protocol outlines the steps for determining the Carbon, Hydrogen, Nitrogen, and Sulfur content of this compound.
Instrumentation: A modern CHNS elemental analyzer.
Materials:
-
This compound sample
-
Certified reference material for calibration (e.g., Acetanilide)
-
Tin capsules for sample encapsulation
-
High-purity oxygen and helium
Procedure:
-
Instrument Calibration:
-
Calibrate the instrument using a certified reference material with a known elemental composition. This establishes a response factor for each element.
-
-
Sample Preparation:
-
Accurately weigh approximately 2-3 mg of the this compound sample into a tin capsule.
-
Fold the capsule to ensure no sample is lost and a tight seal is formed.
-
-
Combustion:
-
Introduce the encapsulated sample into the combustion furnace, which is typically heated to over 1000°C in the presence of a continuous flow of high-purity oxygen.[1]
-
The sample undergoes rapid and complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).
-
-
Reduction and Gas Separation:
-
The combustion gases are passed through a reduction tube containing copper to convert any nitrogen oxides to N₂.
-
The mixture of CO₂, H₂O, N₂, and SO₂ is then passed through a chromatographic column to separate the individual gases.
-
-
Detection and Quantification:
-
The separated gases are detected by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of each gas.
-
The instrument's software integrates the signal for each gas and, using the calibration factor, calculates the percentage of each element in the original sample.
-
Workflow for CHNS/O Elemental Analysis
Caption: Workflow for CHNS/O analysis by combustion.
Part 2: Control of Elemental Impurities - ICH Q3D and USP <232>
The focus of modern regulatory guidelines has shifted towards a risk-based approach for controlling elemental impurities in final drug products.[3][7][8] The most influential of these are the International Council for Harmonisation (ICH) Q3D guideline and the United States Pharmacopeia (USP) General Chapter <232>.[3][9][10][11]
Key Concepts
-
Permitted Daily Exposure (PDE): This is the maximum acceptable intake of an elemental impurity in a drug product per day.[3][6] PDEs are established based on toxicological data for each element and vary depending on the route of administration (oral, parenteral, or inhalation).[6][9]
-
Risk Assessment: Manufacturers are required to perform a risk assessment to identify and evaluate the potential sources of elemental impurities in their drug product.[3][5][7][8] This includes an evaluation of the drug substance, excipients, manufacturing equipment, and container closure systems.[4][6]
-
Control Strategy: Based on the risk assessment, a control strategy is developed to ensure that the levels of elemental impurities in the final drug product do not exceed the established PDEs.[3][7]
Classification of Elemental Impurities
ICH Q3D classifies elemental impurities into three classes based on their toxicity and the likelihood of their occurrence in the drug product.[3][6]
| Class | Elements | Rationale for Inclusion |
| Class 1 | As, Cd, Hg, Pb | Human toxicants that have limited or no use in the manufacture of pharmaceuticals. |
| Class 2A | Co, Ni, V | Have a relatively high probability of occurrence in the drug product. |
| Class 2B | Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl | Have a lower probability of occurrence in the drug product. |
| Class 3 | Ba, Cr, Cu, Li, Mo, Sb, Sn | Have relatively low toxicity by the oral route of administration.[3] |
Analytical Methodologies for Elemental Impurities
The analytical procedures for elemental impurities must be specific and quantitative. The recommended techniques are:
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A robust technique suitable for detecting many elemental impurities at the required levels.[10][12]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A more sensitive technique capable of detecting elemental impurities at very low concentrations (parts per billion).[10][12][13]
Risk Assessment Process for Elemental Impurities
Caption: ICH Q3D risk assessment workflow.
Comparison of Elemental Analysis Standards
The following table provides a side-by-side comparison of CHNS/O analysis for compound identification and elemental impurity analysis according to regulatory guidelines.
| Feature | CHNS/O Analysis | Elemental Impurity Analysis (ICH Q3D / USP <232>) |
| Primary Purpose | To confirm the elemental composition, empirical formula, and purity of the drug substance.[1][2] | To control the levels of potentially toxic elemental impurities in the final drug product to ensure patient safety.[3][4][5][9][10] |
| Analytes | Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), Oxygen (O) | A defined list of 24 elemental impurities classified by their toxicity and likelihood of occurrence.[3][12] |
| Methodology | Combustion Analysis | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[10][12] |
| Typical Levels | Percent (%) level | Parts per million (ppm) or parts per billion (ppb) level |
| Acceptance Criteria | Typically within ±0.4% of the theoretical value. | Below the Permitted Daily Exposure (PDE) for each specific element.[3][6] |
| Regulatory Context | A fundamental requirement for the characterization of new chemical entities. | A mandatory requirement for new and existing drug products.[3][7][9] |
Conclusion
The elemental analysis of a pharmaceutical compound like this compound is a multifaceted undertaking that is essential for ensuring its quality, safety, and efficacy. While CHNS/O analysis serves to confirm the fundamental identity and purity of the API, the standards outlined in ICH Q3D and USP <232> provide a comprehensive framework for the control of harmful elemental impurities. A thorough understanding and implementation of both types of elemental analysis are indispensable for navigating the modern regulatory landscape and delivering safe and effective medicines to patients.
References
-
International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]
- United States Pharmacopeia. <232> ELEMENTAL IMPURITIES—LIMITS. USP.org.
-
European Medicines Agency. (2015). ICH Q3D Elemental impurities - Scientific guideline. [Link]
-
International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1). [Link]
- United States Pharmacopeia. <232> Elemental Impurities - Limits.
- Analytik Jena. USP <232> Elemental Impurities—Limits.
- Labcorp. (2024). Elemental impurities per USP and ICH q3d guidelines.
-
Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]
- AccuStandard. USP 232 Elemental Impurities - Multi-Element - ICP Standards - Inorganic.
- VELP Scientifica. CHNS-O determination in pharmaceutical products by flash combustion.
- Auriga Research. (2025). Elemental Analysis CHNS (O) - Testing Methods.
- University of Padua. (2024). Elemental Analysis - Technical Resources.
- Mettler Toledo.
- Thermo Fisher Scientific. AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA.
- Pharmaceutical Technology. (2025). Elemental Impurity Analysis.
- Agilent. (2017). ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS.
- Merck Millipore. Inorganic Elemental Impurity Mix Standards.
- Wikipedia. C11H16N2O.
- Sigma-Aldrich. 1-(4-Methoxyphenyl)piperazine 97 38212-30-5.
- Wikid
- PubChem. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346.
- Inxight Drugs. N-(2-METHOXYPHENYL)PIPERAZINE HYDROBROMIDE.
- PubChem. 1-Methyl-3-pyrrolidinol, (-)- | C5H11NO | CID 6951332.
- Clariant Analytical Sciences. Elemental Analysis and Chemical Properties.
- ResearchGate. The formulas of compounds 1-4 with elemental analysis results and components of Schiff- base ligands used in synthesis.
- Chemical Book. 1-(4-Amino-3-methylphenyl)pyrrolidin-2-one.
- ChemSynthesis. (2025). 1-(4-methylphenyl)-3-phenyl-2,5-pyrrolidinedione.
- ChemBK. (2024). 3-Amino-3-(4-methylphenyl)propan-1-ol.
- Elementar.
- Sigma-Aldrich. 4-Amino-3-methylphenol 97 2835-99-6.
- Bioorganic & Medicinal Chemistry Letters. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)
- Inorganic Chemistry Frontiers. (2022).
Sources
- 1. velp.com [velp.com]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. usp.org [usp.org]
- 6. labcorp.com [labcorp.com]
- 7. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment [intertek.com]
- 9. usp.org [usp.org]
- 10. USP <232> - Analytik Jena [analytik-jena.com]
- 11. accustandard.com [accustandard.com]
- 12. agilent.com [agilent.com]
- 13. fishersci.co.uk [fishersci.co.uk]
A Researcher's Guide to the Comparative Stability of Amino-Pyrrolidinol Derivatives
For drug development professionals, understanding the intrinsic stability of a drug candidate is paramount. The amino-pyrrolidinol scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. However, the inherent reactivity of the amino and hydroxyl functionalities, coupled with the conformational dynamics of the pyrrolidine ring, can present significant stability challenges. This guide provides a comprehensive framework for conducting a comparative stability study of amino-pyrrolidinol derivatives, moving beyond a simple recitation of methods to explain the scientific rationale behind each experimental choice.
The Rationale for a Comparative Stability Study
The stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life. For amino-pyrrolidinol derivatives, minor structural modifications—such as the nature and position of substituents—can profoundly impact their degradation profiles. A comparative study allows researchers to:
-
Identify the most stable candidates early in the development process, saving valuable time and resources.
-
Elucidate structure-stability relationships , providing crucial insights for the design of more robust second-generation compounds.
-
Predict potential degradation products , which is essential for toxicology assessments and the development of stability-indicating analytical methods.
This guide will use a hypothetical case study comparing three amino-pyrrolidinol derivatives to illustrate the principles and methodologies involved (see Figure 1).
-
APD-1: The parent amino-pyrrolidinol.
-
APD-2: A derivative with a fluorine substituent, known to influence electronic properties and conformational stability.[1][2]
-
APD-3: A derivative with a bulky N-benzyl group, which may introduce steric effects influencing reactivity.
Foundational Principles: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of any stability study. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally generate degradation products.[3][4] This approach is crucial for understanding the intrinsic stability of a molecule and for developing a robust, stability-indicating analytical method.
The selection of stress conditions should be based on the chemical nature of the amino-pyrrolidinol scaffold and should aim to induce a target degradation of 5-20%.[4] Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant to real-world storage conditions.
Key Stress Conditions for Amino-Pyrrolidinol Derivatives
The primary degradation pathways anticipated for amino-pyrrolidinol derivatives are hydrolysis and oxidation, with photolytic and thermal degradation also being significant considerations.
-
Hydrolytic Degradation: The susceptibility of the amino and hydroxyl groups to acid- and base-catalyzed reactions makes hydrolysis a critical stress condition to evaluate. The pH of the solution can significantly influence the ionization state of the molecule and, consequently, its degradation pathway and rate.[5][6]
-
Oxidative Degradation: The secondary amine in the pyrrolidine ring and the alcohol functionality are potential sites for oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.
-
Photolytic Degradation: Many organic molecules absorb UV or visible light, which can lead to photodegradation. The International Council for Harmonisation (ICH) Q1B guideline provides a standardized approach to photostability testing.[7]
-
Thermal Degradation: Elevated temperatures are used to accelerate solid-state and solution-state degradation reactions.
Experimental Design: A Step-by-Step Protocol
A well-designed experimental protocol is essential for generating reliable and reproducible stability data. The following protocol outlines a comprehensive approach for the comparative stability study of our three hypothetical amino-pyrrolidinol derivatives.
Materials and Reagents
-
Amino-pyrrolidinol derivatives (APD-1, APD-2, APD-3) of known purity
-
HPLC-grade acetonitrile and methanol
-
Purified water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂) (analytical grade)
-
Phosphate buffers (pH 3, 7, and 9)
Development of a Stability-Indicating HPLC-UV Method
A validated stability-indicating analytical method is a prerequisite for any quantitative stability study. The method must be able to separate the parent drug from all its degradation products and any process-related impurities.[4][8]
Protocol for HPLC Method Development:
-
Column Selection: A C18 reversed-phase column is a good starting point for the separation of moderately polar compounds like amino-pyrrolidinol derivatives.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of a phosphate buffer and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of the parent compound and its more polar degradation products. The pH of the buffer should be optimized to ensure good peak shape and resolution.
-
Wavelength Selection: The detection wavelength should be selected based on the UV absorbance maxima of the parent compounds. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Protocol
Sample Preparation:
Prepare stock solutions of each amino-pyrrolidinol derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of purified water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solution): Incubate the stock solution at 60°C, protected from light, for 48 hours.
-
Thermal Degradation (Solid State): Store the solid drug substance at 80°C for 7 days.
-
Photolytic Degradation: Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Sample Analysis:
At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC-UV analysis. Analyze a control sample (unstressed) at each time point for comparison.
Data Interpretation and Visualization
The data generated from the forced degradation studies should be presented in a clear and concise manner to facilitate comparison between the different derivatives.
Quantitative Comparison of Stability
The percentage of degradation for each compound under each stress condition should be calculated and summarized in a table.
| Stress Condition | APD-1 (% Degradation) | APD-2 (% Degradation) | APD-3 (% Degradation) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 8.5 | 18.9 |
| 0.1 M NaOH, 60°C, 24h | 12.8 | 6.2 | 15.4 |
| Water, 60°C, 24h | 3.1 | 1.5 | 4.5 |
| 3% H₂O₂, RT, 24h | 18.5 | 12.3 | 22.1 |
| Thermal (Solution) | 5.6 | 2.8 | 7.2 |
| Thermal (Solid) | 1.2 | 0.5 | 1.8 |
| Photolytic | 9.8 | 4.1 | 11.5 |
Table 1: Hypothetical comparative degradation data for amino-pyrrolidinol derivatives.
From this hypothetical data, we can infer that the fluorinated derivative, APD-2 , exhibits significantly greater stability across all stress conditions. The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the nearby amino group, making it less susceptible to certain degradation reactions. Conversely, the bulky N-benzyl group in APD-3 appears to slightly decrease stability compared to the parent compound, potentially due to steric hindrance affecting the optimal conformation for stability.
Elucidation of Degradation Pathways
The identification of major degradation products is a critical step in understanding the degradation pathways. HPLC coupled with mass spectrometry (HPLC-MS) is an invaluable tool for this purpose.
Based on the known reactivity of the amino-pyrrolidinol scaffold, several degradation pathways can be postulated.
Figure 2: Postulated major degradation pathways for amino-pyrrolidinol derivatives.
Experimental Workflow Visualization
A clear visual representation of the experimental workflow can aid in understanding the overall process.
Figure 3: Experimental workflow for the comparative stability study.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting a comparative stability study of amino-pyrrolidinol derivatives. By systematically evaluating their degradation profiles under various stress conditions, researchers can gain invaluable insights into their intrinsic stability and make informed decisions during the drug development process. The hypothetical case study demonstrates the importance of considering the impact of even minor structural modifications on the stability of these compounds.
Future work in this area could involve kinetic studies to determine the degradation rate constants for each derivative under different pH and temperature conditions. This would allow for a more quantitative comparison of their stability and could be used to predict their shelf-life under various storage conditions. Furthermore, the isolation and full structural elucidation of major degradation products using techniques such as NMR spectroscopy would provide a more complete understanding of the degradation pathways.
By adhering to the principles of scientific integrity and logical experimental design outlined in this guide, researchers can ensure the generation of high-quality, reliable stability data that is essential for the successful development of new and improved medicines based on the versatile amino-pyrrolidinol scaffold.
References
-
U.S. Food and Drug Administration. (2022). pH-Dependent Degradation of Pharmaceuticals. [Link]
-
Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4). [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 145, 457-466. [Link]
-
O'Hagan, D. (2000). Fluorine-containing natural products. Journal of Fluorine Chemistry, 104(1), 127-135. [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
Holmgren, E., et al. (2013). The C-F Bond as a Conformational Tool in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(10), 3801-3823. [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125. [Link]
-
Dolan, J. W. (2013). Stability-Indicating Assays: A Practical Approach. LCGC North America, 31(5), 372-379. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]
Sources
- 1. Wavelength-Dependent UV-LED Photolysis of Fluorinated Pesticides and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Pharmaceutical compounds photolysis: pH influence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection [mdpi.com]
- 8. A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
Quality control benchmarks for industrial grade 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol
Benchmarking Industrial Purity: 1-(4-Amino-3-methylphenyl)-3-pyrrolidinol
Executive Summary
In the high-stakes synthesis of tyrosine kinase inhibitors and advanced heterocyclic APIs, This compound serves as a critical scaffold.[1] Its dual functionality—a nucleophilic aniline amine and a chiral secondary alcohol—makes it a versatile but volatile building block.
For drug development professionals, the "Industrial Grade" label is often a black box. Variability in this intermediate does not just lower yield; it introduces "rogue" impurities (azo-dimers, regioisomers) that can poison downstream palladium catalysts or fail ICH Q3A qualification in the final drug substance.
This guide establishes the Quality Control (QC) Benchmarks necessary to validate this material, contrasting Premium Reagent Grade against Standard Industrial Grade , supported by actionable analytical protocols.
Comparative Analysis: The Purity Tiers
The following table benchmarks the performance metrics of "Premium" vs. "Standard" industrial grades. Use this to establish your acceptance criteria (AC).
| Feature | Premium Reagent Grade (Benchmark) | Standard Industrial Grade | Impact on Downstream Synthesis |
| Assay (HPLC) | ≥ 99.0% | ≥ 97.0% | <98% purity often correlates with oligomer presence that acts as catalyst poisons in Buchwald-Hartwig couplings.[1] |
| Chiral Purity (ee%) | ≥ 99.5% (ee) | Variable (Racemic or >90%) | If the 3-pyrrolidinol center is chiral (R/S), low ee% requires expensive resolution steps later. |
| Appearance | Off-white to pale beige crystalline powder | Dark brown/reddish solid | Dark color indicates oxidation of the aniline moiety to quinone-imines or azo-species (radical scavengers).[1] |
| Loss on Drying (LOD) | < 0.5% | < 2.0% | High moisture hydrolyzes sensitive reagents (e.g., acid chlorides) in the next step. |
| Ash (ROI) | < 0.1% | < 1.0% | High inorganic salts interfere with Lewis acid catalysis. |
| Trace Metals (Pd/Cu) | < 10 ppm | < 100 ppm | Residual transition metals from the pyrrolidine ring-closing step can cause side reactions. |
Critical Quality Attributes (CQA) & Mechanistic Insights
A. The Oxidation Liability (Color & Purity)
The 4-amino-3-methylphenyl moiety is electron-rich.[1] Upon exposure to air or light, the primary amine undergoes oxidative coupling.
-
Mechanism: Radical formation at the nitrogen leads to dimerization (azo compounds) or polymerization.
-
QC Consequence: A "dark brown" appearance is not cosmetic; it signals the presence of radical scavengers that will inhibit subsequent metal-catalyzed cross-coupling reactions.
B. Stereochemistry (The 3-Pyrrolidinol Center)
Depending on your synthetic route, this molecule may be required as a specific enantiomer (R or S) or a racemate.
-
Industrial Risk: Many industrial routes use "chiral pool" synthesis (from malic acid) or kinetic resolution. Incomplete resolution leads to "eutectic" mixtures that are difficult to purify by crystallization.
C. Regioisomerism
During the synthesis of the pyrrolidine ring (often via cyclization of dichlorobutanes or epoxides with the aniline), a common impurity is the 2-pyrrolidinol isomer or incomplete cyclization products (linear alkyl anilines). These are structurally similar and require high-resolution HPLC to detect.[1]
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Performance Liquid Chromatography (Purity Assay)
Rationale: A buffered mobile phase is strictly required to suppress the ionization of the secondary amine (pyrrolidine) and the aniline, preventing peak tailing.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 9.0) [Note: High pH keeps the amine neutral/free-base for better shape, or use pH 3.0 phosphate if silica stability is a concern. pH 9.0 is preferred for basic anilines on hybrid columns].
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (pyrrolidine backbone).
-
System Suitability (SST):
-
Tailing Factor (T): < 1.5
-
Theoretical Plates (N): > 5000
-
Protocol B: Chiral Purity Determination (Enantiomeric Excess)
Rationale: Standard C18 cannot separate enantiomers. A polysaccharide-based stationary phase is required.[1]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivative), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (80 : 20 : 0.1).[1]
-
Note: Diethylamine (DEA) is crucial to block silanol sites and prevent peak broadening of the amine.
-
-
Flow Rate: 0.8 mL/min.[3]
-
Temperature: 25°C.
-
Detection: UV @ 254 nm.[3]
-
Calculation:
Visualization: QC Decision Matrix & Degradation Pathways
Figure 1: The QC Decision Workflow
This flowchart illustrates the logical progression for releasing a batch of this compound.
Caption: Figure 1. Decision matrix for incoming raw material release. Note the critical "Recrystallization" loop for material between 95-98% purity.[1]
Figure 2: Oxidative Degradation Pathway
Understanding the "why" behind the color change.
Caption: Figure 2.[1] The oxidative pathway of the aniline moiety. The formation of Azo-dimers correlates directly with the darkening of the material.
Conclusion & Recommendations
For industrial applications, do not accept "Standard Grade" (97%) without a pre-use purification protocol if your downstream chemistry involves catalytic cross-coupling. The trace oxidized impurities are potent catalyst poisons.
Recommendation:
-
Purchase Specification: Define purity at >98.5% and Color < APHA 200.
-
Storage: Store under Argon/Nitrogen at < 4°C. The amine is sensitive to CO2 (carbamate formation) and O2.
References
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006).[4][5] Defines reporting, identification, and qualification thresholds for impurities.[5][6][7] Link
-
Sigma-Aldrich. 3-Pyrrolidinol Product Specification and Safety Data Sheet.[1] (Accessed 2024).[7] Provides baseline physical properties and handling data for pyrrolidinol derivatives. Link
-
Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition.[1] (2007). Authoritative source on polysaccharide-based chiral stationary phases for amine resolution.[1] Link
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[8] The standard for validating the HPLC methods described above. Link
-
BenchChem. Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. (2025).[5][6][8][9][10] Provides comparative data on chiral separation efficiency for pyrrolidine derivatives. Link
Sources
- 1. 13220-33-2|N-Methyl-3-pyrrolidinol|BLD Pharm [bldpharm.com]
- 2. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]
- 3. pharmainfo.in [pharmainfo.in]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. youtube.com [youtube.com]
- 8. 1-Methyl-3-pyrrolidinol, (-)- | C5H11NO | CID 6951332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotech-spain.com [biotech-spain.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

